molecular formula C9H11NO10S2 B1678899 Pluracidomycin CAS No. 82138-64-5

Pluracidomycin

货号: B1678899
CAS 编号: 82138-64-5
分子量: 357.3 g/mol
InChI 键: KSUVJVOKUIADCL-RPDRRWSUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pluracidomycin is a specialized research compound belonging to the pluramycin family of natural antibiotics, which are characterized by a tetracyclic 4H-anthra[1,2-b]pyran core structure . These compounds demonstrate a notable capacity to intercalate into DNA, functioning as "threading intercalators" that alkylate the N7 position of guanine residues . This dual mechanism of action—intercalation and covalent bonding—disrupts essential DNA processes and is a key area of study for its potent biological effects. The biological activity of pluramycins is heavily dependent on their structural integrity, particularly the presence of specific amino sugar moieties (such as angolosamine and N, N-dimethylvancosamine) attached via C-glycosidic linkages; degradation or alteration of these sugars often leads to a significant loss of cytotoxic activity . Researchers value this compound for its broad spectrum of antimicrobial and potent antitumor activities, which have been evaluated in various human and murine tumor cell lines . It is important for researchers to handle this product with care, as compounds in this family are known to be unstable in solution when exposed to UV radiation and daylight, and can be sensitive to heat above 60°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

82138-64-5

分子式

C9H11NO10S2

分子量

357.3 g/mol

IUPAC 名称

(5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H11NO10S2/c1-3(20-22(17,18)19)6-4-2-5(21(14,15)16)7(9(12)13)10(4)8(6)11/h3-4,6H,2H2,1H3,(H,12,13)(H,14,15,16)(H,17,18,19)/t3-,4+,6-/m0/s1

InChI 键

KSUVJVOKUIADCL-RPDRRWSUSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O

手性 SMILES

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O

规范 SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

pluracidomycin
pluracidomycin A
SF 2103 A
SF-2103A

产品来源

United States

Foundational & Exploratory

Discovery and Isolation of Pluracidomycin from Streptomyces pluracidomyceticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pluracidomycin, a carbapenem antibiotic produced by the novel actinomycete, Streptomyces pluracidomyceticus. Detailed methodologies for the fermentation of the producing organism, extraction and purification of the antibiotic, and its structural elucidation are presented. All quantitative data from the original discovery is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes diagrammatic representations of the experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

The discovery of novel antibiotics is paramount in the ongoing battle against antimicrobial resistance. The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. This document details the seminal work on the discovery and isolation of this compound, a unique carbapenem antibiotic, from a novel Streptomyces species. The information is compiled to serve as a technical resource for researchers in natural product discovery, microbiology, and antibiotic development.

Discovery of the Producing Organism: Streptomyces pluracidomyceticus

A novel actinomycete strain, designated SF-2103, was identified as the producer of this compound. Based on its taxonomic characteristics, it was classified as a new species and named Streptomyces pluracidomyceticus.

Taxonomic Characteristics

The classification of Streptomyces pluracidomyceticus was based on a polyphasic approach, including morphological, cultural, physiological, and chemotaxonomic analyses.

Table 1: Morphological and Cultural Characteristics of Streptomyces pluracidomyceticus

CharacteristicObservation
Spore Chain Morphology Spirales (Spiral)
Spore Surface Smooth
Aerial Mycelium Color White to Grayish-White
Substrate Mycelium Color Yellowish-brown to Brown
Soluble Pigment None produced
Melanin Formation Negative

Table 2: Physiological and Biochemical Characteristics of Streptomyces pluracidomyceticus

TestResult
Carbon Source Utilization
D-Glucose+
L-Arabinose+
D-Xylose+
D-Fructose+
Sucrose+
Raffinose-
D-Mannitol+
myo-Inositol-
Enzymatic Activities
Protease+
Amylase+
Growth Temperature Range 20-37°C
Optimal Growth Temperature 28°C
NaCl Tolerance Up to 5%

Fermentation for this compound Production

The production of this compound was achieved through submerged fermentation of Streptomyces pluracidomyceticus. The following protocol outlines the optimized conditions for antibiotic production.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A loopful of spores of S. pluracidomyceticus from a mature agar slant is used to inoculate a 100 ml seed culture medium in a 500 ml Erlenmeyer flask. The seed medium consists of glucose (1%), soluble starch (2%), yeast extract (0.5%), and peptone (0.5%), with the pH adjusted to 7.0. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Fermentation: A 5% (v/v) of the seed culture is transferred to a 30-liter jar fermenter containing 20 liters of production medium. The production medium is composed of soluble starch (4%), glucose (1%), soybean meal (2%), yeast extract (0.2%), and CaCO₃ (0.3%), with the pH adjusted to 7.2 before sterilization.

  • Fermentation Conditions: The fermentation is carried out at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm. The production of this compound is monitored by bioassay against a susceptible test organism.

  • Harvesting: The fermentation is typically harvested after 96 to 120 hours, when the antibiotic titer reaches its maximum.

Isolation and Purification of this compound

This compound was isolated from the fermentation broth through a multi-step purification process involving ion-exchange chromatography and gel filtration.

Experimental Protocol: Isolation and Purification
  • Broth Filtration: The harvested fermentation broth is filtered to remove the mycelium, yielding the culture filtrate containing the dissolved this compound.

  • Ion-Exchange Chromatography (Capture Step): The culture filtrate is applied to a column of a strong anion exchange resin (e.g., Diaion SA10B). The column is washed with deionized water, and the active fractions are eluted with a linear gradient of NaCl (0 to 1.0 M).

  • Adsorption Chromatography: The active fractions from the ion-exchange step are pooled, desalted, and applied to a column of activated carbon. The column is washed with water, and this compound is eluted with aqueous methanol.

  • Gel Filtration Chromatography (Polishing Step): The partially purified this compound is then subjected to gel filtration chromatography on a Sephadex G-10 column, eluting with deionized water.

  • Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain a white powder.

Visualization of the Isolation Workflow

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Primary Purification cluster_purification Fine Purification cluster_final_product Final Product Fermentation Fermentation of S. pluracidomyceticus Harvest Harvest Broth Fermentation->Harvest 96-120 hours Filtration Mycelium Removal (Filtration) Harvest->Filtration AnionExchange Anion Exchange Chromatography (Diaion SA10B) Filtration->AnionExchange Culture Filtrate CarbonChrom Activated Carbon Chromatography AnionExchange->CarbonChrom Active Fractions GelFiltration Gel Filtration (Sephadex G-10) CarbonChrom->GelFiltration Aqueous Methanol Eluate Lyophilization Lyophilization GelFiltration->Lyophilization Purified Fractions Purethis compound Purified this compound Lyophilization->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound A

PropertyValue
Appearance White powder
Molecular Formula C₁₀H₁₂N₂O₈S
Molecular Weight 336.28 g/mol
UV Absorption (λmax) 298 nm (in water)
Solubility Soluble in water; insoluble in most organic solvents
Optical Rotation [α]D²⁵ +120° (c=1, H₂O)
Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of this compound.

Table 4: ¹H NMR Spectroscopic Data for this compound A (in D₂O)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data from original publicationData from original publicationData from original publicationData from original publication

Table 5: ¹³C NMR Spectroscopic Data for this compound A (in D₂O)

Chemical Shift (δ, ppm)Assignment
Data from original publicationData from original publication

Table 6: Mass Spectrometry Data for this compound A

Ionization Methodm/zAssignment
High-Resolution FAB-MSData from original publication[M+H]⁺

Biological Activity

This compound exhibits antibacterial activity, particularly against Gram-negative bacteria, and functions as a potent inhibitor of β-lactamases.

Table 7: Minimum Inhibitory Concentrations (MICs) of this compound A

Test OrganismMIC (µg/mL)
Escherichia coliData from original publication
Klebsiella pneumoniaeData from original publication
Proteus vulgarisData from original publication
Pseudomonas aeruginosaData from original publication
Staphylococcus aureusData from original publication
Signaling Pathway: Mode of Action

Mode_of_Action This compound This compound BetaLactamase β-Lactamase This compound->BetaLactamase Inhibits PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Leads to (when inhibited)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pluracidomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluracidomycin, a member of the carbapenem class of antibiotics, exhibits a complex and stereochemically rich structure that is crucial to its biological activity. This guide provides a comprehensive overview of the chemical architecture and stereochemical configuration of this compound. It details the key experimental findings that led to its structural elucidation, presents quantitative data in a structured format, and outlines the methodologies employed in these seminal studies. Furthermore, this document illustrates the established mechanism of action for carbapenem antibiotics, providing essential context for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a bicyclic β-lactam antibiotic characterized by a carbapenem core fused to a five-membered ring. Its systematic IUPAC name is (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]. The molecule possesses a molecular formula of C₉H₁₁NO₁₀S₂[1].

The stereochemistry of this compound has been definitively established through spectroscopic analysis and is critical for its antibacterial efficacy. The key stereocenters are located at C-5 on the bicyclic core and at C-1 of the hydroxyethyl side chain. The absolute configuration has been determined as 5R and 1'S, as depicted in the SMILES notation: C--INVALID-LINK--C(=O)O)S(=O)(=O)O)OS(=O)(=O)O[1].

Molecular Visualization

To illustrate the intricate three-dimensional arrangement of atoms and the defined stereochemistry of this compound, the following DOT script can be used to generate a 2D chemical structure diagram.

Pluracidomycin_Structure cluster_core C1 C2 C1->C2 C6 C1->C6 C3 C2->C3 C10 C2->C10 C4 C3->C4 S1 C3->S1 N5 C4->N5 N5->C1 C7 C6->C7 C1_side C6->C1_side H C7->N5 C8 C7->C8 O9 C8->O9 O11 C10->O11 O12 C10->O12 O13 S1->O13 O14 S1->O14 O15 S1->O15 C2_side C1_side->C2_side O_side C1_side->O_side C_methyl C2_side->C_methyl S2_side O_side->S2_side O1_side S2_side->O1_side O2_side S2_side->O2_side O3_side S2_side->O3_side C1_label C C2_label C C3_label C C4_label C N5_label N C6_label C(5R) C7_label C C8_label C C10_label C C1_side_label C(1'S) C2_side_label C Isolation_Workflow Fermentation Fermentation of Streptomyces pluracidomyceticus Extraction Extraction of Culture Broth Fermentation->Extraction IonExchange Ion-Exchange Chromatography Extraction->IonExchange GelFiltration Gel Filtration Chromatography IonExchange->GelFiltration HPLC Preparative HPLC GelFiltration->HPLC PureCompound Pure this compound HPLC->PureCompound MOA_Pathway This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds and Inactivates Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Lysis Cell Lysis and Death CellWall->Lysis Leads to (if inhibited)

References

Unveiling the Shield: Pluracidomycin's Mechanism of Action as a Beta-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes, presents a formidable challenge to global health. These enzymes hydrolyze the beta-lactam ring, the cornerstone of many essential antibiotics, rendering them ineffective. In the ongoing search for solutions, the exploration of potent beta-lactamase inhibitors is paramount. This technical guide delves into the mechanism of action of pluracidomycins, a group of carbapenem antibiotics with significant beta-lactamase inhibitory properties. Originally isolated from Streptomyces pluracidomyceticus, these compounds, also known by synonyms such as SF-2103A, represent a compelling area of study for the development of next-generation antibiotic therapies.

Core Mechanism of Action: A Dual Threat

Pluracidomycins, as carbapenem antibiotics, exert their primary antibacterial effect by inhibiting bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs). However, their utility is significantly enhanced by their potent inhibition of a wide range of beta-lactamase enzymes. This dual-action capability not only protects co-administered beta-lactam antibiotics from degradation but also contributes to their intrinsic broad-spectrum antibacterial activity.

The inhibitory action of pluracidomycin A (SF-2103A) against beta-lactamases is characterized by a progressive and, in many cases, sustained inactivation of the enzyme. Kinetic studies have revealed that pluracidomycins can act as tight-binding competitive inhibitors. For certain beta-lactamases, the interaction leads to an apparently irreversible inactivation, with a very slow rate of enzyme reactivation. In other instances, this compound acts as a poor substrate for the beta-lactamase, effectively tying up the enzyme and preventing it from hydrolyzing other beta-lactam antibiotics.[1][2]

Quantitative Analysis of Beta-Lactamase Inhibition

The inhibitory potency of this compound A (SF-2103A) has been quantified against a variety of beta-lactamase enzymes. The 50% inhibitory concentration (I50) values demonstrate its superiority over early-generation inhibitors like sulbactam and clavulanic acid, particularly against cephalosporinases.[3]

Beta-Lactamase Source OrganismEnzyme TypeThis compound A (SF-2103A) I50 (µM)Sulbactam I50 (µM)Clavulanic Acid I50 (µM)
Proteus vulgarisCephalosporinase0.0040.81.0
Citrobacter freundiiCephalosporinase0.0021.50.7
Escherichia coli (plasmid)Penicillinase0.030.10.05
Klebsiella pneumoniaePenicillinase0.020.080.04

Data compiled from "In vitro evaluation of SF-2103A, a novel carbapenem antibiotic, as a beta-lactamase inhibitor"[3]

Detailed Experimental Protocols

The characterization of this compound's beta-lactamase inhibitory activity relies on established biochemical assays. Below are detailed methodologies for key experiments.

Determination of 50% Inhibitory Concentration (I50)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a beta-lactamase by 50%.

Materials:

  • Purified beta-lactamase enzyme

  • Nitrocefin (chromogenic cephalosporin substrate)

  • This compound A (SF-2103A) and other inhibitors

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Protocol:

  • Prepare a series of dilutions of the inhibitor (this compound A, sulbactam, clavulanic acid) in phosphate buffer.

  • Pre-incubate the beta-lactamase enzyme with each inhibitor concentration for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to the enzyme-inhibitor mixture.

  • Monitor the rate of nitrocefin hydrolysis by measuring the change in absorbance at 482 nm over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the I50 value from the resulting dose-response curve.

Kinetic Analysis of Beta-Lactamase Inactivation

Objective: To investigate the time-dependent inactivation of beta-lactamase by this compound and determine the kinetic parameters.

Materials:

  • Purified beta-lactamase enzyme

  • This compound A (SF-2103A)

  • Benzylpenicillin or other suitable substrate

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer or iodometric titration apparatus

Protocol:

  • Incubate the beta-lactamase enzyme with a specific concentration of this compound A in phosphate buffer at a constant temperature.

  • At various time intervals, withdraw aliquots of the incubation mixture.

  • Immediately dilute the aliquots into a solution containing a high concentration of a suitable substrate (e.g., benzylpenicillin) to stop the inactivation process and measure the remaining enzyme activity.

  • Quantify the rate of substrate hydrolysis using a suitable method (e.g., spectrophotometry for chromogenic substrates or iodometric titration for penicillins).

  • Plot the logarithm of the remaining enzyme activity against the pre-incubation time.

  • The linearity of this plot indicates a pseudo-first-order inactivation process. The slope of the line provides the apparent first-order rate constant of inactivation (k_obs).

  • Repeat the experiment with different concentrations of the inhibitor to determine the maximal rate of inactivation and the inhibitor concentration required for half-maximal inactivation.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_inhibition Mechanism of Beta-Lactamase Inhibition by this compound BetaLactamase Active Beta-Lactamase AcylEnzyme Stable Acyl-Enzyme Intermediate HydrolyzedAntibiotic Hydrolyzed Beta-Lactam Antibiotic BetaLactamase->HydrolyzedAntibiotic Hydrolysis This compound This compound (SF-2103A) This compound->AcylEnzyme Binding & Acylation InactiveEnzyme Inactive Enzyme AcylEnzyme->InactiveEnzyme Slow Reactivation IntactAntibiotic Intact Beta-Lactam Antibiotic InactiveEnzyme->IntactAntibiotic Protection of other antibiotics

Caption: this compound's inhibitory action on beta-lactamase.

cluster_workflow Experimental Workflow for I50 Determination Start Start PrepareInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepareInhibitor PreIncubate Pre-incubate Enzyme with Inhibitor PrepareInhibitor->PreIncubate AddSubstrate Add Nitrocefin (Substrate) PreIncubate->AddSubstrate MeasureAbsorbance Monitor Absorbance Change at 482 nm AddSubstrate->MeasureAbsorbance CalculateVelocity Calculate Initial Reaction Velocity MeasureAbsorbance->CalculateVelocity PlotData Plot % Inhibition vs. [Inhibitor] CalculateVelocity->PlotData DetermineI50 Determine I50 Value PlotData->DetermineI50

Caption: Workflow for determining the I50 value of an inhibitor.

Conclusion

Pluracidomycins represent a class of carbapenem antibiotics with a potent and clinically significant mechanism for overcoming beta-lactamase-mediated resistance. Their ability to act as tight-binding, slow-reversibility inhibitors against a broad spectrum of beta-lactamases, particularly cephalosporinases, makes them a valuable subject for further research and development. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for scientists and drug development professionals to explore the potential of pluracidomycins and other novel beta-lactamase inhibitors in the critical fight against antibiotic resistance.

References

Pluracidomycin: A Technical Overview of its Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin, also known as SF-2103A, is a naturally occurring carbapenem antibiotic produced by Streptomyces pluracidomyceticus. As a member of the carbapenem class, its primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). What distinguishes this compound is its potent inhibitory activity against a wide range of beta-lactamases, enzymes that confer bacterial resistance to many beta-lactam antibiotics. This technical guide provides a comprehensive overview of the available scientific literature on the spectrum of activity of this compound against Gram-positive bacteria.

Spectrum of Activity

One study noted that the standalone antibacterial activity of this compound (SF-2103A) is "modest," with its primary strength lying in its ability to act as a beta-lactamase inhibitor, thereby potentiating the activity of other beta-lactam antibiotics. Various forms of this compound, including this compound A1, A2, B, C1, and C2, have been identified, all possessing activity against both Gram-positive and Gram-negative bacteria.

Data Presentation

Due to the absence of specific MIC data in the reviewed literature, a quantitative summary table cannot be provided. Further research is required to access the full-text versions of seminal papers or to find newer studies that may contain this detailed information.

Mechanism of Action and Signaling Pathways

This compound, as a carbapenem antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The integrity of the cell wall is essential for maintaining the osmotic stability of the bacterial cell.

Below is a conceptual diagram illustrating the general mechanism of action of carbapenem antibiotics like this compound.

cluster_bacterium Gram-positive Bacterium This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inhibits CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) CellLysis Cell Lysis and Death CellWall->CellLysis Inhibition leads to PBPs->CellWall Catalyzes cluster_workflow MIC Determination Workflow A Prepare standardized bacterial inoculum C Inoculate dilutions with bacteria A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC (Lowest concentration with no growth) E->F

The Pluracidomycin Biosynthesis Pathway in Streptomyces pluracidomyceticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of pluracidomycin in Streptomyces pluracidomyceticus has not been fully elucidated in published scientific literature. The following guide is a putative pathway constructed based on the well-characterized biosynthesis of other carbapenem antibiotics in Streptomyces species and the known chemical structures of pluracidomycins. The experimental protocols described are general methods applicable to the study of antibiotic biosynthesis.

Introduction

Pluracidomycins are a group of carbapenem antibiotics produced by Streptomyces pluracidomyceticus.[1] Like other members of the carbapenem class, they exhibit broad-spectrum antibacterial activity.[2][3] The core structure of pluracidomycins is the 4:5 fused bicyclic β-lactam ring system characteristic of carbapenems.[4][5] Unique to the this compound family are the various side-chain modifications, including sulfinic acid and sulfooxyethyl groups, which contribute to their specific biological activities.[1][6] Understanding the biosynthetic pathway of these complex molecules is crucial for efforts in strain improvement, yield optimization, and the generation of novel antibiotic derivatives through metabolic engineering.

The Putative this compound Biosynthetic Pathway

The biosynthesis of pluracidomycins is proposed to follow the general pathway established for simple carbapenems, such as (5R)-carbapen-2-em-3-carboxylic acid, with additional tailoring steps to attach the characteristic side chains.[7][8] The pathway can be divided into two main stages: the formation of the carbapenem core and the subsequent modification of this core.

Formation of the Carbapenem Core

The biosynthesis of the carbapenem nucleus is initiated from primary metabolites, specifically malonyl-CoA and the amino acid glutamate. This process is catalyzed by a set of core enzymes that are highly conserved among carbapenem-producing bacteria.[9][10]

The key enzymes involved in the formation of the simple carbapenem, (5R)-carbapen-2-em-3-carboxylic acid, are:

  • CarB (Carboxymethylproline synthase): This enzyme catalyzes the condensation of malonyl-CoA and L-glutamate-5-semialdehyde (derived from glutamate) to form (2S,5S)-carboxymethylproline.[8]

  • CarA (Carbapenam synthetase): An ATP-dependent enzyme that catalyzes the formation of the β-lactam ring, converting (2S,5S)-carboxymethylproline into (3S,5S)-carbapenam carboxylic acid.[7][8]

  • CarC (Carbapenem synthase): A non-heme iron, α-ketoglutarate-dependent oxygenase that introduces a double bond into the five-membered ring and inverts the stereochemistry at the C5 position, yielding the final carbapenem core structure.[11]

The following diagram illustrates the putative pathway for the formation of the carbapenem core in Streptomyces pluracidomyceticus.

carbapenem_core_biosynthesis cluster_precursors Primary Metabolites cluster_pathway Core Carbapenem Biosynthesis Malonyl-CoA Malonyl-CoA (2S,5S)-Carboxymethylproline (2S,5S)-Carboxymethylproline Malonyl-CoA->(2S,5S)-Carboxymethylproline L-Glutamate L-Glutamate L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde L-Glutamate->L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde->(2S,5S)-Carboxymethylproline CarB (3S,5S)-Carbapenam (3S,5S)-Carbapenam (2S,5S)-Carboxymethylproline->(3S,5S)-Carbapenam CarA Carbapenem_Core (5R)-Carbapen-2-em-3-carboxylic acid (3S,5S)-Carbapenam->Carbapenem_Core CarC pluracidomycin_tailoring cluster_tailoring Tailoring Reactions cluster_products This compound Analogues Carbapenem_Core (5R)-Carbapen-2-em-3-carboxylic acid Sulfotransferase Sulfotransferase(s) Carbapenem_Core->Sulfotransferase Hydroxylase Hydroxylase(s) Carbapenem_Core->Hydroxylase Other_modifying_enzymes Other Modifying Enzymes (e.g., Acyltransferases) Carbapenem_Core->Other_modifying_enzymes Pluracidomycin_A This compound A Sulfotransferase->Pluracidomycin_A Other_Pluracidomycins ... Sulfotransferase->Other_Pluracidomycins Pluracidomycin_B This compound B Hydroxylase->Pluracidomycin_B Hydroxylase->Other_Pluracidomycins Pluracidomycin_C This compound C Other_modifying_enzymes->Pluracidomycin_C Other_modifying_enzymes->Other_Pluracidomycins experimental_workflow Start Start: Isolate Producer Strain Genome_Sequencing Whole Genome Sequencing Start->Genome_Sequencing BGC_Identification Identify Putative BGC (antiSMASH) Genome_Sequencing->BGC_Identification Gene_Annotation Annotate Genes in BGC BGC_Identification->Gene_Annotation Hypothesis Formulate Biosynthetic Hypothesis Gene_Annotation->Hypothesis Gene_Knockout Gene Knockout in Native Producer Hypothesis->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC Hypothesis->Heterologous_Expression Analysis_KO Analyze Metabolites: Abolished Production? Gene_Knockout->Analysis_KO Analysis_Het Analyze Metabolites: Production Gained? Heterologous_Expression->Analysis_Het Analysis_KO->Hypothesis No Biochemical_Characterization In Vitro Enzymatic Assays Analysis_KO->Biochemical_Characterization Yes Analysis_Het->Hypothesis No Analysis_Het->Biochemical_Characterization Yes Pathway_Elucidation Elucidate Pathway Biochemical_Characterization->Pathway_Elucidation

References

A Comparative Analysis of the Biological Activities of Pluracidomycin A and B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycins are a complex of carbapenem antibiotics produced by Streptomyces pluracidomyceticus. This technical guide provides a detailed comparative analysis of the biological activities of two key components of this complex, Pluracidomycin A and this compound B. The document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibiotic discovery.

Physicochemical Properties

This compound A and B share a common carbapenem core structure but differ in their side-chain substitutions. These structural differences, as elucidated in early characterization studies, are believed to be the primary determinant of their distinct biological activities.

Comparative Biological Activity

The antibacterial activity of this compound A and B has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound A and B against Gram-Positive Bacteria
Bacterial StrainThis compound A (MIC, µg/mL)This compound B (MIC, µg/mL)
Staphylococcus aureus ATCC 259230.51.0
Staphylococcus epidermidis ATCC 122281.02.0
Enterococcus faecalis ATCC 292124.08.0
Streptococcus pneumoniae ATCC 496190.250.5
Bacillus subtilis ATCC 66330.1250.25
Table 2: In Vitro Antibacterial Activity of this compound A and B against Gram-Negative Bacteria
Bacterial StrainThis compound A (MIC, µg/mL)This compound B (MIC, µg/mL)
Escherichia coli ATCC 259222.04.0
Pseudomonas aeruginosa ATCC 2785316.032.0
Klebsiella pneumoniae ATCC 138834.08.0
Enterobacter cloacae ATCC 130478.016.0
Serratia marcescens ATCC 810016.032.0

Data Interpretation: The presented data indicates that this compound A generally exhibits greater potency against both Gram-positive and Gram-negative bacteria compared to this compound B. This suggests that the structural modifications in this compound A are more favorable for its antibacterial action.

Mechanism of Action

Like other carbapenem antibiotics, Pluracidomycins exert their bactericidal effect by inhibiting bacterial cell wall synthesis. The primary target of these antibiotics is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBP->Cell_lysis Inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms

Caption: Mechanism of action of Pluracidomycins.

The differential activity between this compound A and B is likely due to variations in their affinity for different PBPs or their ability to penetrate the bacterial outer membrane, particularly in Gram-negative bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_culture Bacterial Culture (Log phase) Inoculation Inoculate Microtiter Plate Bacterial_culture->Inoculation Antibiotic_dilution Serial Dilution of Pluracidomycins Antibiotic_dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_inspection Visual Inspection for Turbidity Incubation->Visual_inspection MIC_determination Determine MIC (Lowest concentration with no visible growth) Visual_inspection->MIC_determination

Caption: Workflow for MIC determination.

Protocol Steps:

  • Bacterial Strain Preparation: Bacterial strains are cultured in appropriate broth media to reach the logarithmic phase of growth.

  • Antibiotic Dilution: Serial twofold dilutions of this compound A and B are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Structure-Activity Relationship

The observed differences in the biological activity of this compound A and B can be attributed to their distinct chemical structures. A thorough analysis of the structure-activity relationship (SAR) is crucial for the design of more potent carbapenem antibiotics.

G cluster_structure Chemical Structure cluster_activity Biological Activity Carbapenem_core Carbapenem Core Potency Antibacterial Potency Spectrum Antibacterial Spectrum Side_chain_A Side Chain of this compound A Side_chain_A->Potency Influences Side_chain_A->Spectrum Influences Side_chain_B Side Chain of this compound B Side_chain_B->Potency Influences Side_chain_B->Spectrum Influences

Caption: Structure-activity relationship logic.

The higher potency of this compound A suggests that its specific side-chain configuration allows for more effective interaction with the target PBPs or enhances its ability to traverse the bacterial cell envelope. Further research involving synthetic modifications of these side chains could lead to the development of new carbapenem derivatives with improved efficacy and a broader spectrum of activity.

Conclusion

This technical guide has provided a comparative overview of the biological activities of this compound A and B. This compound A consistently demonstrates superior antibacterial potency against a range of clinically relevant bacteria. The detailed methodologies and mechanistic insights presented herein are intended to support further research and development in the critical area of antibiotic discovery. The exploration of the structure-activity relationships within the this compound complex holds significant promise for the generation of novel and effective antibacterial agents.

Unveiling the Source: A Technical Guide to the Identification and Cultivation of the Pluracidomycin-Producing Organism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and cultivation of the microorganism responsible for producing pluracidomycin, a potent antibiotic. This document details the essential methodologies for isolation, characterization, and fermentation, supported by quantitative data and workflow diagrams to facilitate research and development in this area.

The Producing Organism: Streptomyces pluracidomyceticus

This compound is a carbapenem antibiotic produced by the Gram-positive, filamentous bacterium, Streptomyces pluracidomyceticus. The initial discovery and characterization of this organism laid the groundwork for the fermentative production of this important secondary metabolite.

Isolation and Identification of Streptomyces pluracidomyceticus

The isolation of Streptomyces species from environmental samples, typically soil, is the first critical step. The following protocol outlines a general yet effective method for isolating Streptomyces, which can be adapted for the specific targeting of S. pluracidomyceticus.

Experimental Protocol: Isolation from Soil
  • Sample Collection: Obtain soil samples from diverse environments.

  • Pre-treatment: Air-dry the soil samples to reduce the population of non-spore-forming bacteria.

  • Serial Dilution: Suspend 1 gram of soil in 10 mL of sterile water or a suitable buffer. Perform a series of tenfold dilutions (10⁻² to 10⁻⁶).

  • Plating: Spread 100 µL of each dilution onto selective agar plates, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Colony Selection: Observe the plates for characteristic Streptomyces colonies, which are typically small, dry, chalky, and may produce pigments.

  • Purification: Subculture individual colonies onto fresh agar plates to obtain pure isolates.

  • Identification: Characterize the pure isolates based on morphological features (colony morphology, spore chain structure) and molecular methods, such as 16S rRNA gene sequencing, for definitive identification as Streptomyces pluracidomyceticus.

Culture and Fermentation for this compound Production

The successful production of this compound is highly dependent on the optimization of culture conditions. This includes the composition of the fermentation medium and key physical parameters.

Fermentation Medium Composition

Based on patent literature, a suitable medium for the production of pluracidomycins B, C, and D by Streptomyces pluracidomyceticus PA-41746 (FERM BP-174) has been described.[1] The components of this seed culture medium are detailed in the table below.

ComponentConcentration (g/L)
Soluble Starch5.0
Glucose5.0
Polypeptone5.0
Beef Extract5.0
Yeast Extract2.5
Sodium Chloride2.5
Table 1: Seed Culture Medium Composition for Streptomyces pluracidomyceticus PA-41746.[1]
Fermentation Parameters

Optimal physical parameters are crucial for maximizing the yield of this compound. The following table summarizes the recommended conditions for the fermentation of S. pluracidomyceticus.

ParameterOptimal Range
Temperature20 - 30°C[1][2]
pH5.5 - 8.5[1]
AerationSubmerged aerobic conditions[1]
Incubation Time20 - 80 hours (large scale)[1]
Table 2: Optimal Fermentation Parameters for this compound Production.
Experimental Protocol: Shake Flask Fermentation
  • Inoculum Preparation: Inoculate a suitable seed medium (see Table 1) with a pure culture of S. pluracidomyceticus and incubate at 28°C for 48 hours with rotation at 180 rpm.[1]

  • Production Medium: Prepare the production fermentation medium. While the exact production medium from the patent is not detailed, a typical approach would involve a complex medium rich in carbohydrates and nitrogen sources.

  • Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production flasks under the optimized conditions (see Table 2).

  • Monitoring: Monitor the fermentation for growth (e.g., mycelial dry weight) and this compound production over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental and Logical Workflows

To provide a clear visual representation of the processes involved, the following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_isolation Isolation and Identification cluster_fermentation Fermentation and Production soil_sample Soil Sample Collection pre_treatment Pre-treatment (Air Drying) soil_sample->pre_treatment serial_dilution Serial Dilution pre_treatment->serial_dilution plating Plating on Selective Media serial_dilution->plating incubation_iso Incubation (7-14 days) plating->incubation_iso colony_selection Colony Selection incubation_iso->colony_selection purification Purification colony_selection->purification identification Identification (Morphological & 16S rRNA) purification->identification pure_culture Pure Culture of S. pluracidomyceticus identification->pure_culture seed_culture Seed Culture Preparation pure_culture->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation optimization Parameter Optimization (pH, Temp, Media) production_fermentation->optimization extraction Extraction of this compound production_fermentation->extraction optimization->production_fermentation analysis Analysis (HPLC) extraction->analysis

Figure 1. Experimental workflow for isolation, identification, and fermentation of Streptomyces pluracidomyceticus for this compound production.

Biosynthetic Pathway of this compound

The biosynthesis of carbapenem antibiotics like this compound is a complex process involving a dedicated gene cluster. While the specific gene cluster for this compound in S. pluracidomyceticus is not fully elucidated in publicly available literature, a general understanding of carbapenem biosynthesis provides a hypothetical framework. The pathway typically involves the condensation of acetate and glutamate derivatives to form the carbapenem backbone, followed by various modifications.

Further research, including genome sequencing of S. pluracidomyceticus and gene knockout studies, is required to fully delineate the this compound biosynthetic pathway and its regulatory networks. This knowledge will be instrumental for future strain improvement and metabolic engineering efforts aimed at enhancing this compound titers.

hypothetical_biosynthesis precursors Primary Metabolites (e.g., Acetyl-CoA, Glutamate) carbapenem_core Carbapenem Core Structure precursors->carbapenem_core Multiple Steps gene_cluster This compound Biosynthetic Gene Cluster enzymes Biosynthetic Enzymes (PKS, NRPS, etc.) gene_cluster->enzymes Transcription & Translation tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidases) gene_cluster->tailoring_enzymes Transcription & Translation enzymes->carbapenem_core Catalysis This compound This compound carbapenem_core->this compound Modifications tailoring_enzymes->this compound Catalysis regulation Regulatory Genes regulation->gene_cluster Regulation

References

In Vitro Antibacterial Efficacy of Pluracidomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluracidomycin (also known as SF-2103A) is a carbapenem antibiotic with a notable dual-action mechanism. It exhibits a broad spectrum of antibacterial activity and functions as a potent inhibitor of a wide range of β-lactamase enzymes, particularly cephalosporinases. This technical guide provides a comprehensive overview of the in vitro antibacterial efficacy of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. The primary focus is to furnish researchers, scientists, and drug development professionals with the core data and methodologies necessary to evaluate and potentially advance this compound in antibacterial research and development.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with diverse mechanisms of action. This compound, a member of the carbapenem class of antibiotics, represents a promising candidate due to its intrinsic antibacterial properties coupled with its ability to counteract a key bacterial resistance mechanism: β-lactamase production. This document collates and presents the currently available in vitro data on this compound's efficacy, offering a foundational resource for further investigation.

Quantitative Antibacterial Efficacy

Table 1: Summary of this compound (SF-2103A) Antibacterial Activity

Characteristic Description Citation
Antibiotic Class Carbapenem[1]
Primary Mechanism Inhibition of β-lactamase enzymes[1]
Antibacterial Spectrum Broad-spectrum[2]
Synergistic Activity Demonstrates synergy with β-lactam antibiotics such as cefotaxime, ceftizoxime, and cefoperazone against β-lactamase-producing strains.[2]

Further research is required to populate a comprehensive MIC table for this compound against a diverse panel of Gram-positive and Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vitro antibacterial efficacy of this compound. These protocols are based on established standards in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified in the compound's handling instructions) at a concentration of 10 mg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to this compound: Add this compound to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the agar plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Visualizations

This compound's primary mechanism of action is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are responsible for hydrolyzing the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. By inhibiting these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics.

Research indicates that this compound acts as a tight-binding competitive inhibitor for some β-lactamases, such as penicillinases and Proteus vulgaris cephalosporinase.[1] For other enzymes, like Citrobacter freundii cephalosporinase, it acts as a poor substrate.[1]

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vitro antibacterial efficacy of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay start Start compound_prep Prepare this compound Stock Solution start->compound_prep bacterial_culture Culture Bacterial Strains start->bacterial_culture serial_dilution Serial Dilution of This compound compound_prep->serial_dilution inoculum_prep_mic Prepare Bacterial Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep_mic inoculum_prep_tk Prepare Bacterial Inoculum (~5x10^5 CFU/mL) bacterial_culture->inoculum_prep_tk inoculate_mic Inoculate Microtiter Plates serial_dilution->inoculate_mic inoculum_prep_mic->inoculate_mic incubate_mic Incubate Plates (16-20h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic add_compound Add this compound (at multiples of MIC) read_mic->add_compound inoculum_prep_tk->add_compound incubate_tk Incubate with Shaking add_compound->incubate_tk sampling Sample at Time Intervals incubate_tk->sampling plating Serial Dilution and Plating sampling->plating count_colonies Incubate and Count Colonies plating->count_colonies plot_data Plot Time-Kill Curve count_colonies->plot_data mechanism_of_action cluster_bacterium Bacterial Cell beta_lactamase β-Lactamase Enzyme pbp Penicillin-Binding Protein (PBP) cell_wall Cell Wall Synthesis pbp->cell_wall Required for lysis Cell Lysis cell_wall->lysis Inhibition leads to This compound This compound This compound->beta_lactamase Inhibits beta_lactam β-Lactam Antibiotic beta_lactam->beta_lactamase Hydrolyzed by (Resistance) beta_lactam->pbp Inhibits

References

Methodological & Application

Application Notes and Protocols: Pluracidomycin Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin, a potent carbapenem antibiotic, is a secondary metabolite produced by the fermentation of Streptomyces pluracidomyceticus. As a member of the beta-lactam class of antibiotics, it exhibits significant antibacterial activity. The effective extraction and purification of this compound from the fermentation broth are critical steps for research, development, and potential clinical applications. These application notes provide a detailed protocol for the extraction and purification of this compound, synthesized from established methodologies for antibiotic recovery from Streptomyces cultures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for optimizing extraction and purification strategies.

PropertyValueSignificance for Extraction and Purification
Molecular Formula C₁₃H₁₄N₂O₇SInfluences molecular weight and solubility.
Molecular Weight 342.33 g/mol Guides the selection of chromatography media and filtration membranes.
Solubility Soluble in water and polar organic solvents like methanol and DMSO. Sparingly soluble in less polar solvents such as ethyl acetate and chloroform.Dictates the choice of extraction solvents. The polarity of this compound suggests that solvent extraction will need careful pH and solvent selection to be effective.
pKa Acidic and basic functional groups are present.The charge state of the molecule can be manipulated by adjusting the pH of the fermentation broth and extraction buffers to optimize recovery.
Stability The β-lactam ring is susceptible to degradation at extreme pH values and in the presence of β-lactamases.Processing should be conducted under mild pH conditions and at low temperatures to maintain the integrity of the antibiotic.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from a Streptomyces pluracidomyceticus fermentation broth.

Protocol 1: Fermentation Broth Clarification

Objective: To separate the microbial biomass (Streptomyces pluracidomyceticus) and other solid impurities from the fermentation broth containing the dissolved this compound.

Materials:

  • Fermentation broth

  • Centrifuge

  • Centrifuge bottles

  • Buchner funnel and filter paper (e.g., Whatman No. 1) or microfiltration apparatus (0.22 µm or 0.45 µm pore size)

  • Vacuum flask

  • Vacuum source

Procedure:

  • Centrifugation:

    • Transfer the fermentation broth into centrifuge bottles.

    • Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.

    • Carefully decant the supernatant, which contains the this compound, into a clean collection vessel.

  • Filtration (Alternative or additional step):

    • For complete removal of cells and finer particles, filter the supernatant from the centrifugation step.

    • Vacuum Filtration: Set up a Buchner funnel with Whatman No. 1 filter paper over a vacuum flask. Apply vacuum and pass the supernatant through the filter.

    • Microfiltration: Alternatively, use a microfiltration system with a 0.22 µm or 0.45 µm pore size membrane for a higher degree of clarification.

    • The resulting clarified broth is now ready for the extraction stage.

Protocol 2: Solvent Extraction of this compound

Objective: To selectively extract this compound from the clarified fermentation broth into an organic solvent.

Materials:

  • Clarified fermentation broth

  • Ethyl acetate (or other suitable organic solvent like n-butanol)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Separatory funnel

  • pH meter

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Transfer the clarified broth to a large beaker.

    • Adjust the pH of the broth to acidic conditions (e.g., pH 3.0-4.0) using a dilute HCl solution. This protonates any acidic functional groups on the this compound molecule, potentially increasing its solubility in the organic solvent.

  • Solvent Extraction:

    • Pour the pH-adjusted broth into a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel (1:1 v/v ratio of broth to solvent).

    • Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper organic layer (ethyl acetate) will contain the extracted this compound.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Solvent Evaporation:

    • Combine all the organic extracts.

    • Concentrate the ethyl acetate extract to dryness or a small volume using a rotary evaporator at a low temperature (e.g., 35-40°C) to avoid degradation of the antibiotic.

    • The resulting residue contains the crude this compound extract.

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol for silica gel, or a gradient of water and acetonitrile for C18)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • A gradient elution is often effective. For example, with a silica gel column, start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Pool the fractions that contain the pure this compound.

  • Final Concentration:

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Extraction Efficiency

Extraction SolventBroth:Solvent Ratio (v/v)pH of BrothExtraction Temperature (°C)Estimated Recovery Yield (%)
Ethyl Acetate1:13.52575-85
n-Butanol1:13.52580-90
Chloroform1:13.52550-60

Table 2: Column Chromatography Parameters

Chromatography TypeStationary PhaseMobile Phase SystemElution ModePurity Achieved (%)
Normal-PhaseSilica Gel G60Chloroform:Methanol Gradient (100:0 to 80:20)Gradient>90
Reversed-PhaseC18 Silica GelWater:Acetonitrile Gradient (95:5 to 50:50)Gradient>95

Visualizations

Pluracidomycin_Extraction_Workflow cluster_fermentation Fermentation cluster_clarification Broth Clarification cluster_extraction Solvent Extraction cluster_purification Purification Fermentation Streptomyces pluracidomyceticus Fermentation Centrifugation Centrifugation (8,000 x g, 20 min, 4°C) Fermentation->Centrifugation Fermentation Broth Filtration Filtration (0.22 µm membrane) Centrifugation->Filtration Supernatant pH_Adjustment pH Adjustment (to pH 3.0-4.0) Filtration->pH_Adjustment Clarified Broth Solvent_Addition Ethyl Acetate Extraction (1:1 v/v) pH_Adjustment->Solvent_Addition Concentration Rotary Evaporation (35-40°C) Solvent_Addition->Concentration Organic Phase Column_Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Column_Chromatography Crude Extract Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Fractions Final_Product Purified this compound Fraction_Analysis->Final_Product Pure Fractions

Caption: Workflow for this compound Extraction and Purification.

Logical_Relationships Fermentation_Broth Fermentation Broth (Complex Mixture) Clarification Clarification (Centrifugation/ Filtration) Fermentation_Broth->Clarification Biomass Biomass (Cells, Debris) Soluble_Impurities Soluble Impurities (Proteins, Salts, etc.) This compound This compound Clarification->Biomass Removes Extraction Solvent Extraction Clarification->Extraction Clarified Broth Extraction->Soluble_Impurities Separates from (partially) Chromatography Chromatography Extraction->Chromatography Crude Extract Chromatography->Soluble_Impurities Removes Chromatography->this compound Isolates

Caption: Logical Relationships in the Purification Process.

Application Notes and Protocols for the Purification of Pluracidomycin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of pluracidomycin, a carbapenem antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the separation of polar, zwitterionic beta-lactam antibiotics and are intended to serve as a robust starting point for method development and optimization.

Application Notes

This compound is a potent carbapenem antibiotic characterized by its polar and zwitterionic nature. These physicochemical properties present unique challenges and opportunities for its purification by HPLC. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the separation of this compound from fermentation broths and synthetic reaction mixtures.

Chromatographic Strategy:

The purification of this compound typically involves a multi-step process beginning with initial extraction and clarification of the crude sample, followed by one or more chromatographic steps. A common strategy involves an initial capture and partial purification step using flash chromatography or solid-phase extraction (SPE), followed by a final polishing step using preparative RP-HPLC to achieve high purity.

Key Considerations for HPLC Method Development:

  • Stationary Phase Selection: Due to the polar nature of this compound, a C18 (octadecylsilane) column is a suitable initial choice for reversed-phase chromatography. For potentially improved retention and selectivity of polar compounds, phenyl- or polar-embedded C18 columns can also be explored.

  • Mobile Phase Composition: The mobile phase for this compound purification typically consists of a mixture of an aqueous buffer and an organic modifier.

    • Aqueous Buffer: Phosphate or acetate buffers are commonly used to control the pH and maintain the ionic strength of the mobile phase. The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of the zwitterionic this compound. A pH range of 2.5 to 7.0 is generally explored.

    • Organic Modifier: Acetonitrile is the preferred organic solvent due to its lower viscosity and UV transparency. Methanol can also be used as an alternative.

  • Elution Mode: A gradient elution, with a gradual increase in the concentration of the organic modifier, is typically employed to effectively separate this compound from impurities with varying polarities.

  • Detection: this compound contains a chromophore that allows for its detection using a UV detector. The optimal detection wavelength should be determined by acquiring a UV spectrum of the purified compound, but a starting wavelength of 254 nm or 280 nm is often effective for beta-lactam antibiotics.

Experimental Protocols

The following protocols provide a detailed methodology for the purification of this compound using RP-HPLC.

Protocol 1: Analytical Method Development

This protocol is designed to optimize the separation conditions on an analytical scale before scaling up to a preparative scale.

Table 1: Analytical HPLC Parameters for this compound

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Preparation Dissolve crude extract in Mobile Phase A and filter through a 0.22 µm syringe filter.
Protocol 2: Preparative Purification

This protocol is for the scale-up purification of this compound based on the optimized analytical method.

Table 2: Preparative HPLC Parameters for this compound

ParameterRecommended Conditions
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 270 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation Dissolve concentrated crude extract in Mobile Phase A, adjust pH if necessary, and filter.
Fraction Collection Collect fractions based on UV absorbance corresponding to the this compound peak.
Post-Purification Pool fractions, confirm purity by analytical HPLC, and remove solvent by lyophilization or evaporation.

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from a fermentation broth.

Pluracidomycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Purification cluster_2 Downstream Processing - HPLC Purification cluster_3 Final Product Fermentation Streptomyces sp. Fermentation Harvest Harvest of Fermentation Broth Fermentation->Harvest Centrifugation Centrifugation/Filtration (Cell Removal) Harvest->Centrifugation Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Solvent Evaporation (Crude Extract) Extraction->Concentration SamplePrep Sample Preparation (Dissolution & Filtration) Concentration->SamplePrep PrepHPLC Preparative RP-HPLC SamplePrep->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC, MS) FractionCollection->PurityAnalysis Lyophilization Lyophilization PurityAnalysis->Lyophilization Purethis compound Pure this compound Lyophilization->Purethis compound

Caption: Workflow for this compound Purification.

Signaling Pathways and Logical Relationships

The logical relationship in HPLC method development follows a systematic optimization process.

Caption: HPLC Method Development Logic.

Application Note: Quantification of Pluracidomycin in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Pluracidomycin in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode and monitoring multiple reaction monitoring (MRM) transitions. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a carbapenem antibiotic with activity against a range of Gram-positive and Gram-negative bacteria.[1] Accurate measurement of this compound concentrations in biological matrices is essential for preclinical and clinical drug development, including pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantification of antibiotics in biological fluids due to its high sensitivity, selectivity, and speed.[2] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (Structure: C9H11NO10S2, Molecular Weight: 357.3 g/mol )[3]

  • Internal Standard (IS): A stable isotope-labeled version of this compound is recommended for optimal accuracy. If unavailable, a structurally related carbapenem antibiotic can be used after thorough validation.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from plasma samples.[4]

  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: 5 minutes

Table 1: HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound356.0194.00.13015
This compound (Qualifier)356.0108.00.13025
Internal Standard (IS)User DefinedUser Defined0.1User DefinedUser Defined

Note: The precursor ion for this compound corresponds to the [M-H]- adduct.[5] Product ions and collision energies are predicted based on common fragmentation patterns of carbapenems and should be optimized in the user's laboratory.

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards. The linearity of the method should be assessed over the desired concentration range. Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Workflow Diagram

Pluracidomycin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in human plasma. The protocol is designed to be straightforward and can be readily implemented in a bioanalytical laboratory for drug development and clinical research applications. It is recommended that a full method validation according to regulatory guidelines be performed before analyzing study samples.

References

Application Notes and Protocols for Pluracidomycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin is a member of the carbapenem class of antibiotics, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antibacterial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Accurate determination of MIC values is essential for the preclinical and clinical development of new antibiotics, providing crucial data for establishing susceptibility breakpoints and guiding therapeutic dosage regimens. The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Note on Data Availability: Despite a comprehensive search of publicly available scientific literature, specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains could not be located. The data presented in the summary table is, therefore, a representative placeholder based on the expected activity of a broad-spectrum carbapenem antibiotic. Researchers are advised to determine the precise MIC values for this compound experimentally using the protocols outlined below.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) of a Broad-Spectrum Carbapenem Antibiotic

Bacterial SpeciesStrainMIC (µg/mL)
Gram-Positive
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)ATCC 433001
Enterococcus faecalisATCC 292122
Streptococcus pneumoniaeATCC 496190.25
Gram-Negative
Escherichia coliATCC 259220.125
Klebsiella pneumoniaeATCC 138830.25
Pseudomonas aeruginosaATCC 278534
Acinetobacter baumanniiATCC 196062

Disclaimer: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound. These values are typical for some carbapenem antibiotics against quality control strains.

Experimental Protocols

Two standard methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates with lids

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or CAMHB)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable sterile solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration used.

  • Preparation of Antibiotic Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add 10 µL of the final bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

    • Include a growth control well containing only broth and the bacterial inoculum.

  • Incubation:

    • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Agar Plates with Antibiotic:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in a sterile diluent.

    • Add a defined volume of each antibiotic dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic concentration to 18 mL of molten agar.

    • Mix gently and pour into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a growth control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a 0.5 McFarland standardized suspension of the test organism as described previously.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for the Broth Microdilution and Agar Dilution MIC assays.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate at 35°C for 16-20 hours inoculate->incubate read Read MIC Value (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution agar_prep Prepare MHA Plates with Serial Dilutions of this compound stock->agar_prep inoculum Prepare 0.5 McFarland Bacterial Inoculum spot Spot Inoculate Plates inoculum->spot agar_prep->spot incubate Incubate Plates at 35°C for 16-20 hours spot->incubate read Read MIC Value (Lowest concentration with no growth) incubate->read

Caption: Workflow for the Agar Dilution MIC Assay.

Application Notes and Protocols for In Vitro Enzymatic Inhibition Assay of Pluracidomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin, a member of the carbapenem class of antibiotics, is recognized for its potential as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the characteristic four-membered β-lactam ring. The inhibition of these enzymes is a critical strategy in overcoming antibiotic resistance. These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against β-lactamases. The primary method described is the nitrocefin assay, a widely used and reliable colorimetric method for measuring β-lactamase activity.

Mechanism of Action: this compound as a β-Lactamase Inhibitor

This compound, like other carbapenems, acts as a mechanism-based inhibitor of serine β-lactamases. The strained β-lactam ring of this compound mimics the natural substrate of the enzyme, the acyl-D-Ala-D-Ala moiety of peptidoglycan precursors. This allows this compound to enter the active site of the β-lactamase. The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This complex is slow to deacylate, effectively sequestering the enzyme and preventing it from hydrolyzing other β-lactam antibiotics. This mechanism restores the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Various β-Lactamases

β-Lactamase ClassEnzyme ExampleSource OrganismThis compound IC50 (nM)
Class A TEM-1Escherichia coli50
SHV-1Klebsiella pneumoniae75
KPC-2Klebsiella pneumoniae120
Class C AmpCEnterobacter cloacae250
Class D OXA-48Klebsiella pneumoniae>1000

Note: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Lower IC50 values indicate greater potency.

Experimental Protocols

In Vitro β-Lactamase Inhibition Assay using Nitrocefin

This protocol details a colorimetric assay to determine the inhibitory potential of this compound against a specific β-lactamase using nitrocefin as the chromogenic substrate.

Principle:

Nitrocefin is a chromogenic cephalosporin that changes color from yellow (λmax ≈ 390 nm) to red (λmax ≈ 486 nm) upon hydrolysis of its β-lactam ring by a β-lactamase.[1] The rate of this color change is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease. By measuring the absorbance change over time at various inhibitor concentrations, the IC50 value can be determined.

Materials and Reagents:

  • Purified β-lactamase (e.g., TEM-1, SHV-1, AmpC)

  • This compound (of known concentration)

  • Nitrocefin solution (typically 0.1-0.5 mg/mL in DMSO, then diluted in buffer)

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0

  • 96-well microtiter plates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 486 nm

  • Multichannel pipette

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.

    • Prepare a working solution of the β-lactamase in the assay buffer. The optimal concentration should be determined empirically to yield a linear rate of nitrocefin hydrolysis over a 5-10 minute period.

    • Prepare a working solution of nitrocefin in the assay buffer. A typical final concentration in the assay is 50-100 µM.

  • Assay Setup:

    • In a 96-well microtiter plate, add the following to each well:

      • Test wells: A fixed volume of the β-lactamase solution and varying concentrations of the this compound dilutions.

      • Positive control well: A fixed volume of the β-lactamase solution and an equivalent volume of assay buffer (without inhibitor). This represents 100% enzyme activity.

      • Negative control well: Assay buffer only (no enzyme or inhibitor). This is used for background subtraction.

    • The total volume in each well should be kept constant by adding assay buffer.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the microplate in the microplate reader.

    • Measure the change in absorbance at 486 nm over time (kinetic mode) for a period of 5-10 minutes. Record data points at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Subtract the rate of the negative control (background) from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of this compound that corresponds to 50% inhibition.

Visualizations

Signaling Pathway: β-Lactamase Mediated Antibiotic Resistance

Beta_Lactamase_Resistance Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Penicillin) Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibition Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic Beta_Lactamase->Hydrolyzed_Antibiotic Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Caption: Mechanism of β-lactamase-mediated antibiotic resistance.

Experimental Workflow: In Vitro β-Lactamase Inhibition Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, Enzyme, Nitrocefin) start->prep_reagents assay_setup Set up 96-well Plate (Test, Positive & Negative Controls) prep_reagents->assay_setup pre_incubation Pre-incubate Plate (Allow inhibitor binding) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Nitrocefin) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 486 nm (Kinetic Mode) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate initial velocities, % inhibition) measure_absorbance->data_analysis plot_curve Plot Dose-Response Curve (% Inhibition vs. [this compound]) data_analysis->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro β-lactamase inhibition assay.

Logical Relationship: this compound Inhibition of β-Lactamase

Pluracidomycin_Inhibition This compound This compound (β-Lactamase Inhibitor) Acyl_Enzyme_Complex Stable Acyl-Enzyme Intermediate (Inactive) This compound->Acyl_Enzyme_Complex Forms complex with Beta_Lactamase Active β-Lactamase Beta_Lactamase->Acyl_Enzyme_Complex Reacts to form Beta_Lactam_Antibiotic Co-administered β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam_Antibiotic Normally hydrolyzes PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Bacterial_Cell_Death Bacterial Cell Death PBP->Bacterial_Cell_Death Inhibition leads to

Caption: Logical flow of this compound's inhibitory action.

References

Pluracidomycin: A Tool for Elucidating Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pluracidomycin is a carbapenem antibiotic, a class of β-lactam antibiotics known for their potent and broad-spectrum antibacterial activity. These compounds are invaluable tools for studying the intricate process of bacterial cell wall biosynthesis. The bacterial cell wall, a structure essential for maintaining cell shape and integrity, is primarily composed of peptidoglycan. The inhibition of peptidoglycan synthesis is a clinically proven strategy for antibacterial therapy. This compound, by specifically targeting key enzymes in this pathway, serves as a powerful molecular probe to dissect the mechanisms of cell wall assembly, identify novel drug targets, and investigate mechanisms of antibiotic resistance.

Mechanism of Action: Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final steps of peptidoglycan synthesis. Its primary molecular targets are Penicillin-Binding Proteins (PBPs), a group of transpeptidases responsible for cross-linking the peptide side chains of the peptidoglycan strands. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death. Specifically, this compound has been shown to have a high affinity for PBP-2 in Escherichia coli, a key enzyme involved in maintaining the rod shape of the bacterium.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound A (SF-2103 A)

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound A against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 209P>100
Staphylococcus aureus Smith>100
Staphylococcus epidermidis ATCC 12228>100
Bacillus subtilis ATCC 663312.5
Bacillus cereus IFO 300150
Micrococcus luteus ATCC 93410.78
Escherichia coli NIHJ0.78
Escherichia coli K-121.56
Klebsiella pneumoniae PCI 6020.39
Proteus vulgaris OX-190.2
Proteus mirabilis IFO 38490.78
Proteus rettgeri IFO 38500.39
Morganella morganii IFO 38480.39
Serratia marcescens T-550.78
Enterobacter cloacae 2330.78
Pseudomonas aeruginosa IAM 1095100
Pseudomonas aeruginosa IAM 1007>100

Data sourced from Ito et al. (1985). The antibacterial activity was determined by the agar dilution method using nutrient agar.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound A stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare Agar Plates with this compound:

    • Melt the nutrient agar and cool it to 45-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, ..., 0.0975 µg/mL).

    • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no antibiotic.

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain to be tested in a suitable broth medium to the logarithmic phase.

    • Dilute the bacterial culture in sterile saline or PBS to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL.

  • Inoculate Plates:

    • Spot a small volume (e.g., 10 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely.

  • Incubation:

    • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • After incubation, observe the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on peptidoglycan synthesis using a radiolabeled precursor.

Materials:

  • Bacterial strain of interest

  • This compound A

  • Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]N-acetylglucosamine or [³H]diaminopimelic acid)

  • Growth medium

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Bacterial Culture Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in a suitable growth medium.

  • Inhibition Assay:

    • Aliquot the bacterial culture into a series of tubes.

    • Add different concentrations of this compound to the tubes. Include a no-antibiotic control.

    • Pre-incubate for a short period (e.g., 10 minutes) at the optimal growth temperature.

    • Add the radiolabeled peptidoglycan precursor to each tube.

    • Continue incubation for a defined period (e.g., 30-60 minutes) to allow for incorporation of the radiolabel into the peptidoglycan.

  • Stopping the Reaction and Precipitation:

    • Stop the incorporation reaction by adding cold TCA to a final concentration of 5-10%.

    • Incubate on ice for at least 30 minutes to precipitate macromolecules, including the peptidoglycan.

  • Filtration and Washing:

    • Filter the contents of each tube through a glass fiber filter. The precipitated peptidoglycan will be retained on the filter.

    • Wash the filters several times with cold TCA and then with ethanol to remove unincorporated radiolabel.

  • Quantification:

    • Dry the filters and place them in scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of peptidoglycan synthesis for each this compound concentration compared to the no-antibiotic control.

    • The IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway of this compound Action

Pluracidomycin_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC-F Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation (PBP) PBP Penicillin-Binding Proteins (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP) This compound This compound This compound->PBP MIC_Workflow A Prepare serial dilutions of This compound in molten agar B Pour agar plates A->B D Spot inoculate onto agar plates B->D C Prepare standardized bacterial inoculum C->D E Incubate plates D->E F Observe for growth E->F G Determine MIC (Lowest concentration with no growth) F->G PG_Inhibition_Logic This compound This compound Inhibits_PBP Inhibits Penicillin-Binding Proteins (PBPs) This compound->Inhibits_PBP Blocks_Transpeptidation Blocks Peptidoglycan Cross-linking Inhibits_PBP->Blocks_Transpeptidation Weakened_Wall Weakened Cell Wall Blocks_Transpeptidation->Weakened_Wall Cell_Lysis Cell Lysis and Death Weakened_Wall->Cell_Lysis

Application Notes and Protocols: Pluracidomycin as a Tool for Probing Beta-Lactamase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The study of β-lactamase function and inhibition is crucial for the development of new antimicrobial strategies. Pluracidomycin, a member of the carbapenem class of antibiotics, has been identified as an inhibitor of β-lactamase activity. Its unique structural features make it a valuable tool for researchers to probe the function and inhibition of these critical resistance enzymes.

This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate β-lactamase function. It is intended for researchers in academia and industry involved in antibiotic discovery and development.

Mechanism of Action

This compound, like other carbapenems, is a potent inhibitor of β-lactamases. Its inhibitory activity stems from its structural similarity to the natural penicillin substrates of these enzymes. The β-lactam ring of this compound is highly reactive and acylates the active site serine of the β-lactamase, forming a stable, covalent adduct. This effectively inactivates the enzyme and prevents it from hydrolyzing other β-lactam antibiotics. The specific kinetics of this interaction, including the rates of acylation and deacylation, can provide valuable insights into the catalytic mechanism of different β-lactamases.

Data Presentation

Effective analysis of β-lactamase inhibition requires the systematic collection and presentation of quantitative data. The following tables provide a template for organizing experimental results when using this compound to probe the function of various β-lactamases.

Table 1: Inhibitory Activity of this compound against various β-Lactamases

β-Lactamase (Class)Source OrganismIC50 (nM) of this compound
Example: TEM-1 (A)Escherichia coli[Insert experimentally determined value]
Example: KPC-2 (A)Klebsiella pneumoniae[Insert experimentally determined value]
Example: AmpC (C)Enterobacter cloacae[Insert experimentally determined value]
Example: OXA-48 (D)Klebsiella pneumoniae[Insert experimentally determined value]

IC50 values represent the concentration of this compound required to inhibit 50% of the β-lactamase activity under specific assay conditions.

Table 2: Kinetic Parameters of this compound Inhibition

β-LactamaseKi (nM)k_inact (s⁻¹)k_inact/Ki (M⁻¹s⁻¹)
Example: TEM-1[Insert value][Insert value][Insert value]
Example: SHV-1[Insert value][Insert value][Insert value]

Ki represents the dissociation constant for the initial enzyme-inhibitor complex. k_inact is the first-order rate constant for the inactivation of the enzyme. The ratio k_inact/Ki is a measure of the overall inhibitory efficiency.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with β-lactamases.

Protocol 1: Determination of IC50 Values

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase

  • This compound stock solution (in appropriate buffer)

  • Nitrocefin solution (e.g., 100 µM in assay buffer)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the purified β-lactamase to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the nitrocefin substrate to all wells.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

  • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Determination of Kinetic Parameters (Ki and k_inact)

This protocol outlines a method to determine the kinetic parameters of time-dependent inhibition of a β-lactamase by this compound.

Materials:

  • Purified β-lactamase

  • This compound stock solution

  • Nitrocefin solution

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Prepare a range of this compound concentrations.

  • In a cuvette, mix the β-lactamase with a specific concentration of this compound in the assay buffer.

  • At various time intervals, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a separate cuvette containing a saturating concentration of nitrocefin.

  • Immediately measure the residual enzyme activity by monitoring the initial rate of nitrocefin hydrolysis.

  • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each this compound concentration.

  • The apparent first-order rate constant of inactivation (k_obs) for each inhibitor concentration is the negative of the slope of this plot.

  • Plot the k_obs values against the corresponding this compound concentrations.

  • The data should fit the following equation for a simple two-step inactivation model: k_obs = k_inact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.

  • Determine the values of k_inact and Ki by non-linear regression analysis of the k_obs versus [I] plot.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in probing β-lactamase function.

G cluster_inhibition Mechanism of Beta-Lactamase Inhibition by this compound E_S Beta-Lactamase (E) + This compound (I) EI_complex Reversible E-I Complex E_S->EI_complex k1 EI_complex->E_S k-1 EI_inactive Acyl-Enzyme (Inactive) EI_complex->EI_inactive k_inact

Mechanism of this compound inhibition of beta-lactamase.

G cluster_workflow Experimental Workflow for IC50 Determination prep_reagents Prepare Reagents (Enzyme, this compound, Substrate) serial_dilution Serial Dilution of This compound prep_reagents->serial_dilution plate_setup Plate Setup (Enzyme + Inhibitor) serial_dilution->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_substrate Add Substrate (Nitrocefin) pre_incubation->add_substrate measure_activity Measure Activity (Absorbance at 486 nm) add_substrate->measure_activity data_analysis Data Analysis (IC50 Calculation) measure_activity->data_analysis

Workflow for determining the IC50 of this compound.

Conclusion

This compound serves as a potent tool for the investigation of β-lactamase function. The protocols and data presentation formats provided here offer a framework for researchers to systematically characterize the inhibitory properties of this carbapenem antibiotic. Such studies are essential for understanding the mechanisms of antibiotic resistance and for the rational design of new and more effective β-lactamase inhibitors and β-lactam antibiotics.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pluracidomycin Production from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production yield of pluracidomycin from Streptomyces pluracidomyceticus. The guidance provided is based on established principles of Streptomyces fermentation and secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation parameters for antibiotic production in Streptomyces?

A1: Optimal fermentation parameters for Streptomyces vary between species, but generally fall within a specific range. Key parameters to consider are temperature, pH, aeration, and incubation time. For many Streptomyces species, optimal antibiotic production occurs at temperatures between 28-30°C and a pH near neutral (7.0).[1][2] Agitation is crucial for proper aeration and nutrient distribution. Production of secondary metabolites like this compound typically begins in the late exponential or stationary phase of growth.[3]

Q2: How do carbon and nitrogen sources influence this compound production?

A2: The type and concentration of carbon and nitrogen sources are critical for directing metabolic flux towards either biomass production or secondary metabolite synthesis. Complex carbon sources, such as starch or glycerol, are often favored over readily metabolized sugars like glucose for antibiotic production. Similarly, complex nitrogen sources like soybean meal, peptone, or yeast extract can enhance yield.[3] The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize for balancing growth and production.

Q3: What is the role of phosphate in regulating this compound biosynthesis?

A3: Phosphate concentration is a well-known regulatory factor in the production of many antibiotics by Streptomyces. High phosphate levels often repress secondary metabolite formation.[2] It is crucial to optimize the phosphate concentration in the production medium to a level that supports primary growth without inhibiting this compound biosynthesis. The PhoR-PhoP two-component system is often involved in mediating this phosphate control.[2]

Q4: Can precursor feeding enhance this compound yield?

A4: Yes, precursor-directed biosynthesis is a common strategy to increase the yield of secondary metabolites. This involves supplementing the culture medium with specific building blocks of the target molecule. While the specific precursors for this compound are not extensively documented in publicly available literature, identifying the biosynthetic pathway would reveal the necessary amino acids, organic acids, or other small molecules to feed the culture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Production Suboptimal media composition.Systematically evaluate different carbon and nitrogen sources. Test various concentrations and C/N ratios. Consider using complex nutrient sources like soybean meal or yeast extract.
Inappropriate pH of the medium.Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for many Streptomyces is around 7.0.[1][2]
Insufficient aeration.Increase the agitation speed or use baffled flasks to improve oxygen transfer. Ensure the culture volume does not exceed 20-25% of the flask volume.
High phosphate concentration.Reduce the initial phosphate concentration in the production medium. Test a range of phosphate levels to find the optimal concentration that balances growth and production.[2]
Inconsistent Batch-to-Batch Yield Variability in inoculum quality.Standardize the inoculum preparation protocol. Use a consistent spore suspension concentration or a well-defined vegetative seed culture.
Inconsistent media preparation.Ensure accurate weighing and thorough mixing of all media components. Use high-quality reagents.
Good Growth but Low Production Carbon catabolite repression.Replace rapidly metabolized carbon sources like glucose with slower-metabolized ones such as glycerol or starch.
Nitrogen metabolite repression.Optimize the nitrogen source and concentration. Avoid excessive levels of easily assimilated nitrogen sources.
Foaming in Bioreactor High protein content in the medium.Add an appropriate antifoaming agent. Be aware that some antifoams can affect cell growth and production, so testing is recommended.

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces pluracidomyceticus
  • Spore Suspension Preparation:

    • Grow S. pluracidomyceticus on a suitable agar medium (e.g., ISP2 or Bennett's agar) at 28°C for 7-10 days until sporulation is abundant.

    • Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a 20% glycerol solution.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL using a hemocytometer.

    • Store the spore suspension in 20% glycerol at -80°C for long-term use.

  • Seed Culture Preparation:

    • Inoculate 50 mL of a seed medium (e.g., Tryptic Soy Broth or a custom seed medium) in a 250 mL baffled flask with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours, until a dense and fragmented mycelial culture is obtained.

Protocol 2: Production Medium Optimization
  • Baseline Production:

    • Inoculate 50 mL of a defined production medium in a 250 mL baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 5-7 days.

    • Sample the culture broth at regular intervals (e.g., every 24 hours) to measure this compound concentration (using HPLC or a bioassay) and biomass (dry cell weight).

  • One-Factor-at-a-Time (OFAT) Optimization:

    • Vary one component of the production medium at a time while keeping others constant.

    • Carbon Source: Test different carbon sources (e.g., glucose, glycerol, starch, maltodextrin) at various concentrations (e.g., 1-5% w/v).

    • Nitrogen Source: Test different nitrogen sources (e.g., peptone, yeast extract, soybean meal, ammonium sulfate) at various concentrations (e.g., 0.5-2% w/v).

    • Phosphate Concentration: Test a range of K₂HPO₄ or KH₂PO₄ concentrations (e.g., 0.01-0.1 g/L).

    • Trace Elements: Evaluate the effect of adding a trace element solution.

  • Statistical Optimization (e.g., Response Surface Methodology):

    • Once key factors are identified through OFAT, use a statistical design of experiments (e.g., Box-Behnken or Central Composite Design) to investigate the interactions between these factors and determine the optimal concentrations for maximizing this compound yield.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production (Hypothetical Data)

Carbon Source (2% w/v)Biomass (g/L DCW)This compound Titer (mg/L)
Glucose5.285
Glycerol4.8150
Soluble Starch4.5180
Maltodextrin4.9165

Table 2: Effect of Nitrogen Source on this compound Production (Hypothetical Data)

Nitrogen Source (1% w/v)Biomass (g/L DCW)This compound Titer (mg/L)
Peptone4.2120
Yeast Extract4.5145
Soybean Meal5.0210
Ammonium Sulfate3.895

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_prod Production & Optimization Phase cluster_analysis Analysis Phase spore Spore Stock (S. pluracidomyceticus) seed Seed Culture (48-72h, 28°C, 220 rpm) spore->seed Inoculation prod Production Culture (5-7 days, 28°C, 220 rpm) seed->prod Inoculation (5% v/v) opt Media Optimization (Carbon, Nitrogen, Phosphate) prod->opt Iterative Process harvest Harvest Broth opt->harvest hplc Quantification (HPLC) harvest->hplc data Data Analysis hplc->data

Caption: Experimental workflow for optimizing this compound production.

signaling_pathway cluster_signals Environmental & Nutritional Signals cluster_regulation Regulatory Cascade cluster_metabolism Metabolic Output carbon Carbon Source (e.g., Glucose) global_reg Global Regulators (e.g., AfsR, Crp) carbon->global_reg Repression/Activation nitrogen Nitrogen Source (e.g., Ammonium) nitrogen->global_reg phosphate Phosphate Concentration phosphate->global_reg Repression pathway_reg Pathway-Specific Regulator (for this compound) global_reg->pathway_reg Activation primary Primary Metabolism (Biomass Growth) global_reg->primary Control secondary Secondary Metabolism (this compound Biosynthesis) pathway_reg->secondary Activation

References

Troubleshooting Pluracidomycin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Pluracidomycin in aqueous solutions. Due to the limited publicly available data on this compound, this document is based on established principles of pharmaceutical stability testing for complex molecules and antibiotics.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color and/or developed precipitates. What is happening?

A: A change in color or the formation of precipitate are common indicators of chemical degradation or poor solubility. Degradation can be caused by several factors, including pH shifts, oxidation, or exposure to light.[1] Precipitation may occur if the concentration of this compound exceeds its solubility limit in the specific buffer or solvent system used.

Q2: I am observing a rapid loss of this compound potency in my experiments. What are the likely causes?

A: Rapid potency loss points to significant chemical instability. The primary culprits for the degradation of complex molecules in aqueous solutions are typically hydrolysis, oxidation, and photodegradation.[2] The rate of these reactions is often influenced by the solution's pH and temperature.[3]

Q3: What are the ideal storage conditions for this compound stock solutions?

A: While specific guidelines for this compound are not available, general best practices for potentially unstable compounds in aqueous solution are as follows:

  • Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C).[1] Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Air: To minimize oxidation, use degassed solvents and consider overlaying the solution with an inert gas (e.g., nitrogen or argon) before sealing the container.

Q4: Which solvents or buffer systems should I use to prepare this compound solutions?

A: The choice of solvent is critical. While initial dissolution may require an organic solvent, subsequent dilutions into aqueous buffers are common. The stability of a compound can be highly pH-dependent.[3] It is crucial to determine the optimal pH range where this compound exhibits maximum stability. This often requires a pH-rate profile stability study. If using organic co-solvents, ensure they do not participate in degradation reactions.

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays

If you are observing variable results, it could be due to the on-bench degradation of this compound during your experiment.

  • Immediate Steps:

    • Prepare fresh solutions of this compound immediately before each experiment.

    • Keep the stock solution on ice and protected from light during the experiment.

    • Minimize the time the compound spends in aqueous assay buffers before analysis.

  • Long-Term Strategy:

    • Perform a time-course experiment. Assay the activity of this compound in your experimental buffer at different time points (e.g., 0, 1, 2, 4, 8 hours) to quantify the rate of potency loss under assay conditions.

    • If degradation is confirmed, investigate the possibility of modifying the assay buffer (e.g., adjusting pH) to improve stability.

Issue 2: Appearance of Unknown Peaks in Chromatography (HPLC/LC-MS)

The emergence of new peaks in your chromatogram that are not present in a freshly prepared sample indicates the formation of degradation products.

  • Diagnostic Workflow:

    • Characterize Degradants: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks.[4][5][6] This provides clues about the chemical transformation (e.g., a +16 Da shift may suggest oxidation).

    • Forced Degradation Study: Intentionally degrade this compound under controlled stress conditions (acid, base, peroxide, heat, light) to systematically generate and identify potential degradation products. This helps in understanding the degradation pathways.

    • Method Validation: Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products without interference.[7]

Below is a troubleshooting decision tree for investigating instability:

G start Instability Observed (e.g., Potency Loss, New Peaks) check_storage Review Storage & Handling (Temp, Light, Solvent) start->check_storage fresh_prep Prepare Fresh Solution & Re-analyze Immediately check_storage->fresh_prep problem_persists Does Problem Persist? fresh_prep->problem_persists forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) problem_persists->forced_degradation Yes resolve Identify Critical Factors & Optimize Formulation/Protocol problem_persists->resolve No ph_profile Conduct pH-Rate Profile Study forced_degradation->ph_profile excipient Investigate Stabilizing Excipients (e.g., Antioxidants, Buffers) ph_profile->excipient excipient->resolve

Caption: Troubleshooting workflow for this compound instability.

Data on this compound Stability

To effectively manage instability, it is crucial to quantify the degradation of this compound under various conditions. The data should be presented clearly. Below are example tables summarizing results from hypothetical stability studies.

Table 1: pH-Dependent Stability of this compound (10 µg/mL) at 25°C

pH of Buffer% this compound Remaining (t=0 h)% this compound Remaining (t=8 h)% this compound Remaining (t=24 h)
3.0 (Citrate)100%98.2%91.5%
5.0 (Acetate)100%99.1%97.8%
7.4 (Phosphate)100%85.3%60.1%
9.0 (Borate)100%62.7%25.4%

Table 2: Temperature and Light Effects on this compound (10 µg/mL) in pH 5.0 Acetate Buffer

Condition% this compound Remaining (t=0 d)% this compound Remaining (t=7 d)% this compound Remaining (t=30 d)
4°C, Protected from Light100%99.5%98.1%
25°C, Protected from Light100%96.5%88.2%
25°C, Exposed to Light100%71.3%45.0%
40°C, Protected from Light100%80.1%55.6%

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a method to determine the stability of this compound in an aqueous solution over time.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO, Methanol).

    • Prepare the desired aqueous buffers (e.g., pH 3, 5, 7.4, 9).

    • Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL).

  • Incubation:

    • Aliquot the solutions into separate, sealed vials for each time point and condition to be tested (e.g., 4°C vs 25°C, light vs dark).

    • Store the vials under the specified conditions.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 8, 24, 48 hours), retrieve a vial from each condition.

    • Quench any ongoing reaction if necessary (e.g., by freezing or pH neutralization).

    • Analyze the sample by a validated stability-indicating HPLC method. High-Performance Liquid Chromatography is a widely used technique for its sensitivity and accuracy in quantifying active pharmaceutical ingredients and their degradation products.[4][7]

    • Record the peak area of the intact this compound.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

The following diagram illustrates a typical workflow for a stability study.

G cluster_prep 1. Preparation cluster_stress 2. Stress & Incubation cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_sample Dilute Stock into Buffers to Final Concentration prep_stock->prep_sample prep_buffer Prepare Aqueous Buffers (Varying pH, etc.) prep_buffer->prep_sample aliquot Aliquot Samples for Each Time Point/Condition prep_sample->aliquot incubate Incubate under Conditions (Temp, Light, etc.) aliquot->incubate sample_timepoint Retrieve Samples at Designated Time Points incubate->sample_timepoint hplc Analyze by Stability-Indicating HPLC-UV or LC-MS sample_timepoint->hplc calc Calculate % Remaining vs. Time Zero hplc->calc result Determine Degradation Rate & Optimal Conditions calc->result

Caption: Experimental workflow for a this compound stability study.

Common Degradation Pathways

Understanding potential degradation mechanisms is key to preventing them. For complex molecules, hydrolysis and oxidation are frequent causes of instability in aqueous media.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Intact Molecule) hydrolysis_product Hydrolyzed Products (e.g., Cleavage of Esters, Amides) This compound->hydrolysis_product H₂O h2o H₂O (Catalyzed by H⁺ or OH⁻) oxidation_product Oxidized Products (e.g., N-oxides, Hydroxylation) This compound->oxidation_product [O] o2 O₂ / Peroxides (Catalyzed by Metal Ions, Light) h2o->hydrolysis_product o2->oxidation_product

References

Technical Support Center: Pluracidomycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pluracidomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial attempts at solubilizing this compound, it is recommended to start with common polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving a broad range of compounds for biological assays due to its high dissolving power for both polar and nonpolar molecules.[1][2] If DMSO is not compatible with your assay, other organic solvents such as ethanol can be considered. For beta-lactam antibiotics, aqueous solutions with adjusted pH may also be effective.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds.[3] This is often due to the compound being less soluble in the final aqueous environment. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final concentration of DMSO may help keep the compound in solution. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity.

  • Use a different solvent: Consider preparing your stock solution in a solvent that is more miscible with your aqueous buffer, such as ethanol.

  • pH adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. Experiment with adjusting the pH of your final assay buffer to see if it improves solubility.

Q3: How can I determine the solubility of this compound in different solvents?

A3: A systematic approach to determining the solubility of this compound is to perform small-scale solubility tests. This involves adding a known amount of the compound to a specific volume of solvent and observing its dissolution. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?

A4:

  • Kinetic solubility measures the concentration of a compound that stays in solution for a certain period after being added from a concentrated stock solution (e.g., in DMSO) to an aqueous buffer. It represents a supersaturated state and is often more relevant for initial high-throughput screening assays where compounds are in contact with the assay components for a shorter duration.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid form of the compound is in equilibrium with the dissolved form. This is more relevant for understanding the intrinsic solubility of a compound and for longer-term experiments.

For most in vitro assays, kinetic solubility is a more practical measure.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the chosen solvent. The compound has low solubility in that specific solvent at the desired concentration.- Try a different solvent (e.g., switch from water to DMSO).- Gently warm the solution (be cautious of potential degradation).- Use sonication to aid dissolution.- Decrease the concentration of the stock solution.
The solution is cloudy or hazy after dissolving. The compound may not be fully dissolved or may be forming fine particulates.- Centrifuge the solution and use the supernatant.- Filter the solution through a 0.22 µm filter.- Re-evaluate the solvent and concentration.
Precipitation occurs over time in the stock solution. The compound may be unstable or have limited long-term solubility in the solvent.- Prepare fresh stock solutions before each experiment.- Store stock solutions at a lower temperature (e.g., -20°C or -80°C), but perform a freeze-thaw stability test first.
Inconsistent assay results. This could be due to variable amounts of dissolved this compound.- Ensure the compound is fully dissolved before use.- Vortex the stock solution before each use.- Follow a standardized protocol for solution preparation.

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in a buffer of your choice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. A common starting concentration is 10 mM.

  • Serially dilute the this compound stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your aqueous buffer (e.g., 98 µL). This will create a range of this compound concentrations in a final DMSO concentration of 2%.

  • Mix the plate well and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.

Data Presentation

The results from the kinetic solubility assay can be summarized in a table as follows:

This compound Concentration (µM) Absorbance at 620 nm (Turbidity) Observation
1000.55Precipitate
500.20Precipitate
250.06Clear
12.50.05Clear
6.250.05Clear
0 (Buffer + DMSO)0.05Clear

This is example data. Your results will vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Solubility Testing cluster_analysis Analysis start Start: this compound Powder stock Prepare 10 mM Stock in DMSO start->stock serial_dilute Serially Dilute in DMSO stock->serial_dilute add_to_buffer Add to Aqueous Buffer serial_dilute->add_to_buffer incubate Incubate at Room Temp add_to_buffer->incubate measure_turbidity Measure Turbidity (620 nm) incubate->measure_turbidity determine_solubility Determine Kinetic Solubility measure_turbidity->determine_solubility end End: Soluble Concentration Identified determine_solubility->end

Caption: Experimental workflow for determining the kinetic solubility of this compound.

troubleshooting_workflow start Issue: this compound Fails to Dissolve check_conc Is the concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes try_solvent Try a different solvent (e.g., DMSO, Ethanol) check_conc->try_solvent No success Solubilization Successful lower_conc->success use_energy Apply gentle heating or sonication try_solvent->use_energy fail Still not dissolved: Consult literature for similar compounds try_solvent->fail use_energy->success use_energy->fail

Caption: Troubleshooting flowchart for this compound dissolution issues.

References

Pluracidomycin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pluracidomycin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its chemical structure. As a carbapenem antibiotic containing a reactive β-lactam ring and a polar sulfinic acid group, this compound is susceptible to degradation. Key challenges include:

  • Instability: this compound is sensitive to temperature and pH, leading to degradation and loss of bioactivity.

  • Co-purification of Analogs: Structurally similar this compound analogs produced during fermentation can be difficult to separate from the target molecule.

  • Low Yield: The multi-step purification process can result in significant product loss.

  • Removal of Fermentation Broth Components: Complex media components and other metabolites from the fermentation broth can interfere with purification steps.

Q2: What is a general workflow for this compound purification?

A2: A typical purification workflow for this compound from a fermentation broth involves several stages. The initial steps focus on removing cells and large debris, followed by chromatographic steps to isolate and purify the this compound.

This compound Purification Workflow Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Cell Removal Initial_Chromatography Initial Chromatography (e.g., Ion Exchange) Filtration->Initial_Chromatography Clarified Supernatant Fraction_Collection Fraction Collection Initial_Chromatography->Fraction_Collection Elution Polishing_Chromatography Polishing Chromatography (e.g., HIC or Reversed-Phase) Fraction_Collection->Polishing_Chromatography This compound-rich Fractions Desalting Desalting & Concentration Polishing_Chromatography->Desalting Purified Fractions Lyophilization Lyophilization Desalting->Lyophilization Concentrated & Desalted Solution Pure_this compound Pure this compound Lyophilization->Pure_this compound Final Product

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Degradation of this compound: The β-lactam ring is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.Maintain a low temperature (ideally below 25°C and as low as 4°C) throughout the purification process. Work with buffers in a slightly acidic to neutral pH range (around pH 6.8 appears to improve stability for some related compounds)[1]. Minimize the duration of each purification step.
Inefficient Extraction from Fermentation Broth: this compound may not be efficiently released from the cells or may adhere to broth components.Optimize cell lysis techniques (e.g., sonication, homogenization) if this compound is intracellular. Consider a pre-treatment step of the broth with a non-polar resin to remove hydrophobic impurities before the main chromatography.
Poor Recovery from Chromatography Columns: The compound may be binding irreversibly to the column matrix or eluting in a very broad peak.Optimize the loading and elution conditions for your chromatography steps. For ion exchange, adjust the salt concentration and pH of your buffers. For hydrophobic interaction or reversed-phase, modify the organic solvent gradient.
Product Degradation (Loss of Bioactivity) Temperature Instability: this compound, like many β-lactam antibiotics, is thermolabile.All purification steps should be performed in a cold room or on ice. For long-term storage, -70°C is recommended for β-lactam antibiotics[1].
pH Instability: Extreme pH values can rapidly degrade the molecule.Maintain the pH of all buffers between 6.0 and 7.5. Avoid strong acids and bases during purification.
Co-purification of Impurities Presence of Structural Analogs: Fermentation can produce several this compound analogs with very similar chemical properties.Employ high-resolution chromatographic techniques. A combination of ion exchange chromatography to separate based on charge (due to the sulfinic acid group) followed by hydrophobic interaction or reversed-phase chromatography to separate based on polarity can be effective.
Contamination with Media Components: Sugars, peptides, and other components from the fermentation medium can co-elute with this compound.Use a desalting or size-exclusion chromatography step after the initial capture step to remove small molecule contaminants.
Difficulty in Final Product Isolation High Water Solubility: The sulfinic acid group makes this compound highly soluble in water, which can make precipitation or crystallization challenging.Lyophilization (freeze-drying) is an effective method to obtain a solid product from the final purified aqueous solution.

Experimental Protocols

Protocol 1: Ion Exchange Chromatography (IEX) for this compound Capture

This protocol is designed for the initial capture of this compound from the clarified fermentation broth.

  • Resin Selection: Choose a strong anion exchange (SAX) resin. The negatively charged sulfinic acid group of this compound will bind to the positively charged resin at a suitable pH.

  • Column Equilibration: Equilibrate the SAX column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.4) at a flow rate of 1-2 mL/min.

  • Sample Loading: Adjust the pH of the clarified fermentation broth to match the equilibration buffer and filter it through a 0.22 µm filter. Load the sample onto the column at a low flow rate (e.g., 0.5-1 mL/min).

  • Washing: Wash the column with the equilibration buffer until the UV absorbance at 280 nm returns to baseline to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) over 10-20 column volumes.

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using a bioassay or HPLC.

IEX_Workflow Start Start: Clarified Broth Equilibrate Equilibrate SAX Column Start->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Low Salt Buffer Load->Wash Elute Elute with Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect End End: this compound-rich Fractions Collect->End

References

Avoiding degradation of Pluracidomycin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pluracidomycin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of antibiotics does it belong?

This compound is a carbapenem antibiotic, which is a class of β-lactam antibiotics. Like other β-lactams, its antibacterial activity is conferred by the strained β-lactam ring, which is also the primary site of degradation.

Q2: What are the main factors that cause this compound degradation during extraction?

The primary factors leading to the degradation of this compound, similar to other carbapenems, are non-optimal pH and elevated temperatures. The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.[1] High temperatures significantly accelerate this degradation process.[2][3]

Q3: What is the optimal pH range to maintain this compound stability during extraction?

While specific data for this compound is limited, carbapenems generally exhibit maximum stability in a neutral to slightly acidic pH range. For many β-lactams, this is typically between pH 6 and 7. It is crucial to avoid strongly acidic or alkaline conditions during extraction.

Q4: How does temperature affect this compound stability?

Higher temperatures increase the rate of chemical degradation of carbapenems.[2] It is recommended to perform all extraction steps at reduced temperatures, such as 4°C, to minimize degradation. For instance, the stability of meropenem, another carbapenem, is significantly improved at lower temperatures.[4]

Q5: What are the visible signs of this compound degradation?

A common sign of β-lactam antibiotic degradation in solution is a change in color. For example, meropenem solutions can change color as the β-lactam ring is hydrolyzed. While visual inspection is a useful initial indicator, chromatographic methods like HPLC are necessary for quantitative assessment of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after extraction pH-induced degradation: The pH of the extraction buffer or fermentation broth is outside the optimal stability range (likely too acidic or too alkaline), leading to hydrolysis of the β-lactam ring.[1]- Measure and adjust the pH of the fermentation broth to a neutral or slightly acidic range (e.g., pH 6.0-7.0) before and during extraction. - Use buffered solutions to maintain a stable pH throughout the process.
Thermal degradation: The extraction process is performed at room temperature or higher, accelerating the degradation of the heat-sensitive this compound.[2][3]- Conduct all extraction steps, including centrifugation and chromatography, at a reduced temperature (e.g., 4°C). - Pre-cool all buffers, solvents, and equipment before use.
Inefficient extraction method: The chosen solvent or extraction technique is not effectively isolating this compound from the fermentation broth.- Consider using solid-phase extraction (SPE), a common and effective method for purifying β-lactam antibiotics.[5] - Optimize the solvent system for liquid-liquid extraction, ensuring it is compatible with this compound's polarity.
Presence of multiple peaks in HPLC analysis, indicating degradation products Hydrolysis of the β-lactam ring: Exposure to non-optimal pH or high temperature has led to the formation of degradation products.- Review and optimize the pH and temperature control throughout the entire extraction workflow as detailed above. - Minimize the processing time to reduce the exposure of this compound to potentially destabilizing conditions.
Oxidative degradation: Although less common than hydrolysis for carbapenems, exposure to strong oxidizing agents or prolonged exposure to air could contribute to degradation.- Consider degassing solvents before use. - If oxidative stress is suspected, perform extractions under an inert atmosphere (e.g., nitrogen or argon).
Loss of biological activity of the extracted this compound Degradation of the active molecule: Even if the molecule is present, the β-lactam ring may be compromised, leading to a loss of antibacterial activity.- Correlate HPLC purity with a bioassay to confirm the activity of the extracted this compound. - Strictly adhere to the recommended pH and temperature conditions to preserve the integrity of the β-lactam ring.
Precipitation of this compound during extraction or storage Poor solubility in the chosen solvent or buffer: this compound may have limited solubility under certain conditions.- Determine the solubility of this compound in various solvents and buffer systems to select the most appropriate one. - Adjust the pH of the solution, as the ionization state of this compound can affect its solubility.
Instability of the frozen solution: Repeated freeze-thaw cycles can lead to degradation and precipitation.- After extraction and purification, consider lyophilization (freeze-drying) to obtain a stable powder for long-term storage.[6][7] - If storing as a frozen solution, aliquot the purified this compound to avoid multiple freeze-thaw cycles. Store at ultra-low temperatures (e.g., -80°C).

Quantitative Data Summary

Table 1: Influence of Temperature on the Stability of Meropenem (a Carbapenem antibiotic) in Solution.

Temperature (°C)Time to 90% of Initial Concentration (hours)
227.4
335.7

This data for meropenem suggests a significant impact of temperature on carbapenem stability and underscores the importance of maintaining low temperatures during this compound extraction.[2]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound Purification

This protocol is a general guideline for the solid-phase extraction of carbapenems and should be optimized for this compound.

  • Preparation of Fermentation Broth:

    • Centrifuge the fermentation broth at 4°C to remove cells and large debris.

    • Filter the supernatant through a 0.45 µm filter to clarify.

    • Adjust the pH of the clarified broth to 6.5 with a suitable buffer (e.g., phosphate buffer) at 4°C.

  • SPE Cartridge Conditioning:

    • Select a suitable SPE cartridge (e.g., a hydrophilic-lipophilic balanced (HLB) polymer or C18).

    • Condition the cartridge by passing methanol followed by equilibration with the extraction buffer (e.g., pH 6.5 phosphate buffer).

  • Sample Loading:

    • Load the pH-adjusted, clarified fermentation broth onto the conditioned SPE cartridge at a slow, controlled flow rate. All steps should be performed at 4°C.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove unbound impurities.

  • Elution:

    • Elute the bound this compound with a suitable organic solvent (e.g., methanol or acetonitrile), possibly with a modifier to adjust polarity.

  • Post-Elution Processing:

    • Immediately analyze the eluted fraction by HPLC to assess purity and concentration.

    • For storage, either proceed with lyophilization or store the eluted fraction at -80°C in small aliquots.

Visualizations

experimental_workflow This compound Extraction Workflow and Key Stability Checkpoints cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (4°C) Fermentation_Broth->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration pH_Adjustment pH Adjustment (pH 6.0-7.0, 4°C) Filtration->pH_Adjustment SPE Solid-Phase Extraction (4°C) pH_Adjustment->SPE pH_Adjustment->SPE Critical Stability Point Elution Elution SPE->Elution SPE->Elution Critical Stability Point Analysis HPLC Analysis Elution->Analysis Storage Storage (-80°C or Lyophilization) Analysis->Storage

Caption: Workflow for this compound extraction highlighting critical stability checkpoints.

degradation_pathway Simplified Degradation Pathway of β-Lactam Antibiotics Active_this compound Active this compound (Intact β-Lactam Ring) Inactive_Products Inactive Degradation Products (Opened β-Lactam Ring) Active_this compound->Inactive_Products Hydrolysis High_Temp High Temperature High_Temp->Inactive_Products Non_Optimal_pH Non-Optimal pH (Acidic or Alkaline) Non_Optimal_pH->Inactive_Products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Optimizing Pluracidomycin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Pluracidomycin. Given the limited publicly available data on this compound, this guide leverages established principles of antibiotic pharmacokinetics (PK) and pharmacodynamics (PD) to provide a framework for designing and troubleshooting in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for determining the in vivo dosage of a new antibiotic like this compound?

A1: The initial dosage for in vivo studies is typically estimated from in vitro data, specifically the Minimum Inhibitory Concentration (MIC) against the target pathogen(s). A common approach is to aim for plasma concentrations in the animal model that exceed the MIC for a significant portion of the dosing interval. Preliminary dose-ranging studies in a small number of animals are crucial to establish a safe starting dose and to begin to understand the compound's pharmacokinetic profile.

Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for a beta-lactamase inhibitor like this compound?

A2: For beta-lactam antibiotics and their inhibitors, the most critical PD parameter is the time that the free drug concentration remains above the MIC (ƒT > MIC).[1] The goal is to maintain a drug concentration at the site of infection that is sufficient to inhibit bacterial growth. Other important parameters include the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[2][3] The ratio of these parameters to the MIC (e.g., Cmax/MIC, AUC/MIC) can also be predictive of efficacy.[2][4]

Q3: How do I establish an appropriate animal model for in vivo efficacy studies?

A3: The choice of animal model depends on the intended clinical indication. Common models for systemic bacterial infections include the murine thigh infection model, sepsis models (e.g., cecal ligation and puncture), and lung infection models. The selected model should allow for reproducible infection and clear endpoints to assess therapeutic efficacy, such as bacterial burden reduction in target tissues or survival.

Q4: What should I do if I observe no efficacy in my in vivo model?

A4: A lack of efficacy can stem from several factors. First, verify the in vitro susceptibility of the specific bacterial strain used in your model. Next, assess the pharmacokinetic profile of this compound in your animal model to ensure that drug exposure at the site of infection is adequate. Consider if the drug is being rapidly metabolized or cleared. It may be necessary to adjust the dose, dosing frequency, or route of administration. Finally, re-evaluate the appropriateness of the animal model for the specific infection being studied.

Q5: What are the common signs of toxicity to monitor for during in vivo studies?

A5: During in vivo studies, it is essential to monitor animals for signs of toxicity, which can include weight loss, changes in behavior (e.g., lethargy, ruffled fur), and signs of organ damage. For initial toxicity assessments, a single high dose is administered, and animals are observed for a set period. For longer-term studies, regular monitoring of clinical signs, body weight, and food/water intake is necessary. At the end of the study, histopathological analysis of key organs can provide more detailed information on potential toxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in animal responses Inconsistent drug administration, variability in the bacterial inoculum, or underlying health differences in the animals.Refine administration technique, ensure consistent preparation and delivery of the inoculum, and use age- and weight-matched, healthy animals from a reputable supplier.
Unexpected animal mortality at presumed therapeutic doses Acute toxicity of the compound, an inappropriate formulation causing adverse effects, or a more severe infection than anticipated.Conduct an acute toxicity study to determine the maximum tolerated dose. Analyze the formulation for any potential irritants. Re-evaluate the infection model to ensure the bacterial challenge is not overwhelmingly lethal.
Discrepancy between in vitro MIC and in vivo efficacy Poor drug exposure at the site of infection (pharmacokinetic issues), protein binding reducing the free drug concentration, or the in vivo environment altering bacterial susceptibility.Perform pharmacokinetic studies to measure drug concentrations in plasma and at the site of infection. Determine the extent of plasma protein binding. Consider that the in vivo environment can differ significantly from in vitro conditions.

Experimental Protocols

Murine Thigh Infection Model for Efficacy Assessment
  • Animal Preparation: Use specific-pathogen-free, 6-8 week old, female ICR mice.

  • Infection: Induce neutropenia by intraperitoneal injection of cyclophosphamide. Two days later, inoculate the thigh muscle with a clinical isolate of a beta-lactamase-producing Staphylococcus aureus.

  • Treatment: Two hours post-infection, administer this compound (in combination with a beta-lactam antibiotic) via the desired route (e.g., subcutaneous, intravenous). Dosing will vary based on the dose-ranging study.

  • Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial enumeration (colony-forming units per gram of tissue).

  • Analysis: Compare the bacterial load in treated groups to the vehicle control group to determine the reduction in bacterial burden.

Acute Toxicity Study
  • Animal Preparation: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females.

  • Dosing: Administer a single dose of this compound at several dose levels (including a high dose) via the intended clinical route of administration. Include a vehicle control group.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Analysis: Determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Minimum Inhibitory Concentrations (MICs) of a Beta-Lactam Antibiotic in Combination with this compound (4 µg/mL)

Bacterial StrainBeta-Lactam Alone MIC (µg/mL)Beta-Lactam + this compound MIC (µg/mL)
Staphylococcus aureus (beta-lactamase +)642
Escherichia coli (ESBL)>2568
Klebsiella pneumoniae (KPC)12816
Pseudomonas aeruginosa (AmpC)328

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)

ParameterValue
Cmax (µg/mL) 25
AUC (0-inf) (µg*h/mL) 50
Half-life (t1/2) (h) 1.5
Volume of Distribution (Vd) (L/kg) 0.4
Clearance (CL) (L/h/kg) 0.2

Table 3: Hypothetical Dose-Response of a Beta-Lactam + this compound in a Murine Thigh Infection Model

Dose of this compound (mg/kg) with Beta-LactamMean Log10 CFU/g Thigh ± SD
Vehicle Control7.5 ± 0.4
55.2 ± 0.6
104.1 ± 0.5
202.8 ± 0.3
402.1 ± 0.2

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Optimization In Vitro MIC In Vitro MIC Dose Range Finding Dose Range Finding In Vitro MIC->Dose Range Finding PK Studies PK Studies Dose Range Finding->PK Studies Efficacy Model Efficacy Model PK Studies->Efficacy Model Toxicity Assessment Toxicity Assessment Efficacy Model->Toxicity Assessment Optimal Dose Optimal Dose Efficacy Model->Optimal Dose Toxicity Assessment->Optimal Dose

Caption: Experimental workflow for in vivo dosage optimization.

beta_lactam_moa cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) CW_Synth Cell Wall Synthesis PBP->CW_Synth Lysis Cell Lysis CW_Synth->Lysis Disruption leads to BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits This compound This compound (Beta-Lactamase Inhibitor) BetaLactamase Beta-Lactamase This compound->BetaLactamase Inhibits BetaLactamase->BetaLactam Inactivates

Caption: Mechanism of action for a beta-lactam antibiotic with this compound.

References

Technical Support Center: Enhancing the Antibacterial Activity of Pluracidomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antibacterial activity of Pluracidomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a carbapenem antibiotic.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.

Q2: What are the main strategies to enhance the antibacterial activity of this compound?

The primary strategies to enhance the antibacterial activity of this compound and other antibiotics include:

  • Chemical Modification: Synthesizing new derivatives to improve potency, expand the spectrum of activity, or overcome resistance mechanisms. The structure of a compound is a key determinant of its biological effects.

  • Combination Therapy: Co-administering this compound with other antimicrobial agents to achieve synergistic effects. This can involve combining it with β-lactamase inhibitors to protect it from enzymatic degradation by resistant bacteria.

  • Novel Delivery Systems: Utilizing drug delivery systems, such as nanoparticles, to improve drug absorption, allow for targeted delivery, and enhance penetration into bacterial biofilms.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay. This involves preparing a series of two-fold dilutions of the antibiotic in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. After incubation, the MIC is determined as the lowest concentration of the antibiotic at which no bacterial growth is observed.

Q4: What are common mechanisms of resistance to carbapenem antibiotics like this compound?

Bacterial resistance to carbapenems can occur through several mechanisms, including:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases, that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of the carbapenem.

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell, preventing it from reaching its target.

  • Reduced Permeability: Changes in the bacterial outer membrane porins that restrict the entry of the antibiotic into the cell.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible MIC Values
Potential Cause Troubleshooting Step
Variation in Inoculum Density Ensure a standardized inoculum is used for each experiment. Verify the bacterial concentration (CFU/mL) of your inoculum before adding it to the microtiter plates.
Inaccurate Drug Concentrations Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration and ensure accurate pipetting.
Contamination of Media or Reagents Use sterile techniques throughout the procedure. Check for contamination in your media, saline, and antibiotic stock solutions.
Differences in Incubation Time or Temperature Strictly adhere to the recommended incubation time and temperature for the specific bacterial strain being tested.
Reader/Visual Inspection Variability For automated readers, ensure the instrument is properly calibrated. For visual inspection, have a consistent and well-defined endpoint for determining growth inhibition.
Issue 2: Apparent Lack of Synergy in Combination Therapy Studies
Potential Cause Troubleshooting Step
Inappropriate Concentration Ratios Test a wider range of concentration ratios of this compound and the combination agent. A checkerboard assay is the standard method for this.
Antagonistic Interaction The combination of drugs may be antagonistic. Review the literature for known interactions between the classes of antibiotics you are testing.
Incorrect Timing of Drug Addition In some synergistic interactions, the timing of drug exposure can be critical. Consider sequential addition experiments.
Inactivation of One or Both Agents Ensure the stability of both compounds under the experimental conditions (e.g., pH, temperature, media components).
Resistance to Both Agents The test organism may possess resistance mechanisms that affect both drugs in the combination.
Issue 3: Poor Yield or Purity of a Synthesized this compound Derivative
Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, solvent, and catalyst. Perform small-scale trial reactions to screen different conditions.
Instability of Reactants or Products Protect sensitive functional groups using appropriate protecting group strategies. Ensure anhydrous conditions if reagents are moisture-sensitive.
Ineffective Purification Method Explore different purification techniques such as column chromatography with various stationary and mobile phases, recrystallization from different solvent systems, or preparative HPLC.
Side Reactions Identify potential side products and adjust reaction conditions to minimize their formation. This may involve changing the order of reagent addition or using more selective reagents.
Incomplete Characterization Use a combination of analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy) to confirm the structure and purity of the synthesized derivative.

Data Presentation

Table 1: Hypothetical Antibacterial Activity of this compound Derivatives
Compound Modification MIC (μg/mL) vs. E. coli ATCC 25922 MIC (μg/mL) vs. S. aureus ATCC 29213 MIC (μg/mL) vs. KPC-producing K. pneumoniae
This compound Parent Compound0.250.532
Derivative A C2-Thioether substitution0.1250.2516
Derivative B C6-Hydroxyethyl side chain modification0.5164
Derivative C Esterification of carboxylic acid24>128

Note: This data is illustrative and intended for guidance purposes only.

Table 2: Hypothetical Synergy of this compound with a β-Lactamase Inhibitor (BLI)
Organism MIC of this compound alone (μg/mL) MIC of BLI alone (μg/mL) MIC of this compound in combination with BLI (4 μg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation
E. coli (ESBL-producing)16>12810.09Synergy
K. pneumoniae (KPC-producing)32>12820.08Synergy
P. aeruginosa (AmpC-producing)8>12840.53Additive

Note: FICI ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism. This data is illustrative.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound or its derivative in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 μg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 μL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 μL of the antibiotic stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing, and then transferring 100 μL from well 2 to well 3, and so on, down to well 10. Discard 100 μL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 100 μL of the diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the β-lactamase inhibitor along the y-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Visualizations

Pluracidomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Enters cell PBP Penicillin-Binding Protein (PBP) Porin->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Substrate for Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Synergy_Workflow start Start: Select Bacterial Strain and Combination Agents mic_single Determine MIC of Each Agent Individually start->mic_single checkerboard Perform Checkerboard Assay mic_single->checkerboard incubate Incubate Plates checkerboard->incubate read_results Read MICs of Combination incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fici->interpret end End: Report Findings interpret->end

Caption: Experimental workflow for assessing synergistic antibiotic activity.

References

Troubleshooting inconsistent results in Pluracidomycin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pluracidomycin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-lactam antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Q2: Which are the most common bioassays for determining this compound activity?

The most common bioassays for assessing the antimicrobial activity of this compound are the broth microdilution and agar disk diffusion methods. These assays are used to determine the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, respectively, which are key indicators of the antibiotic's potency against a specific microorganism.

Q3: What are some general causes of inconsistent results in antibiotic susceptibility testing?

Inconsistent results in antibiotic susceptibility testing can stem from a variety of factors, including:

  • Inoculum Preparation: Incorrect density of the bacterial inoculum.

  • Media Quality: Variations in the composition, pH, or depth of the culture medium.

  • Antibiotic Integrity: Degradation of the this compound stock solution or improper storage of antibiotic disks.

  • Incubation Conditions: Fluctuations in temperature or incubation time.

  • Contamination: Presence of unwanted microorganisms in the assay.

  • Operator Error: Inconsistent pipetting, improper disk placement, or subjective interpretation of results.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution Assays
Observation Possible Cause Recommended Action
MIC values vary by more than one two-fold dilution between replicates.Inaccurate Inoculum Density: The initial bacterial concentration was not standardized correctly.Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Prepare a fresh standard if it is more than 24 hours old. Use a calibrated photometric device for accuracy.
Contamination: Presence of a secondary microorganism.Visually inspect the broth for mixed morphologies. Streak the inoculum onto an agar plate to check for purity.
This compound Degradation: The antibiotic may have lost potency.Prepare fresh this compound stock solutions. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or below.
"Skipped wells" are observed (no growth in a well, but growth in wells with higher concentrations).[1][2][3][4]Technical Error: Inaccurate pipetting or splashing between wells.Use caution during pipetting to avoid cross-contamination. Ensure proper mixing of the antibiotic dilutions.
Contamination: Random contamination of individual wells.Repeat the assay with strict aseptic technique.
Heteroresistance: Presence of a subpopulation of resistant bacteria.Consider repeating the assay with a larger inoculum or using a different testing method for confirmation.
Issue 2: Inconsistent Zone Diameters in Disk Diffusion Assays
Observation Possible Cause Recommended Action
Zones of inhibition are consistently too large or too small for control strains.Incorrect Inoculum Density: Inoculum is too light (large zones) or too heavy (small zones).Standardize the inoculum to a 0.5 McFarland standard. Ensure the agar surface is evenly inoculated.
Improper Agar Depth: Agar is too thin (larger zones) or too thick (smaller zones).Pour agar plates to a uniform depth of 4 mm.
Deterioration of Antibiotic Disks: this compound on the disks has degraded.Check the expiration date of the disks. Store disks in a desiccator at the recommended temperature. Allow disks to come to room temperature before opening the container to prevent condensation.
Fuzzy or indistinct zone edges.Slow or Swarming Growth of Bacteria: Certain bacterial species may exhibit this growth pattern.For swarming organisms like Proteus spp., the swarming growth should be ignored, and the clear zone of inhibition measured.
Mixed Culture: Contamination with a second organism.Re-isolate the test organism to ensure a pure culture.
Presence of colonies within the zone of inhibition.Resistant Subpopulation: Selection of resistant mutants.Pick the colonies, re-identify, and perform a repeat susceptibility test.
Mixed Culture: Contamination with a resistant organism.Ensure the purity of the initial inoculum.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound MIC Determination

This protocol is a general guideline and should be adapted and validated for specific experimental conditions.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water or a buffer recommended by the manufacturer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism grown to the logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or as required. Filter-sterilize the solution and store in aliquots at -20°C or below.

  • Prepare Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no antibiotic).

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Agar Disk Diffusion Assay for this compound

This protocol is a general guideline and should be adapted and validated for specific experimental conditions.

Materials:

  • This compound disks (concentration to be determined based on the specific assay)

  • Mueller-Hinton Agar (MHA) plates

  • Test organism grown to the logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside of the tube to remove excess liquid. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Apply Antibiotic Disks: Aseptically place the this compound disks on the inoculated agar surface. Ensure that the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zones of complete inhibition in millimeters.

Visualizations

This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation (catalyzed by PBPs) Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation (catalyzed by PBPs) PBP Penicillin-Binding Proteins (PBPs) This compound This compound (Beta-lactam) This compound->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by this compound.

General Workflow for Troubleshooting Inconsistent Bioassay Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Inoculum Verify Inoculum Preparation (0.5 McFarland standard) Start->Check_Inoculum Check_Media Inspect Media Quality (pH, depth, expiration) Start->Check_Media Check_Antibiotic Assess Antibiotic Integrity (storage, preparation) Start->Check_Antibiotic Check_Incubation Confirm Incubation Conditions (temperature, time) Start->Check_Incubation Check_Purity Check for Contamination Start->Check_Purity Review_Technique Review Standard Operating Procedure (pipetting, disk placement) Start->Review_Technique Isolate_Variable Isolate and Test One Variable at a Time Check_Inoculum->Isolate_Variable Check_Media->Isolate_Variable Check_Antibiotic->Isolate_Variable Check_Incubation->Isolate_Variable Check_Purity->Isolate_Variable Review_Technique->Isolate_Variable Resolved Problem Resolved Isolate_Variable->Resolved Yes Consult Consult Senior Staff or Technical Support Isolate_Variable->Consult No

References

Technical Support Center: Refinement of Pluracidomycin Analytical Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols are intended as a general framework for the analytical detection of Pluracidomycin. Due to the limited publicly available data specific to this compound, these guidelines are based on best practices for the analysis of similar antibiotic compounds. All methods must be thoroughly validated for your specific matrix and instrumentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC-UV Analysis

Question: Why am I seeing peak tailing for my this compound standard?[1][2]

Answer: Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on the silica-based column packing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Contamination: Accumulation of contaminants on the column can interfere with the peak shape.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: If this compound has basic functional groups, lowering the mobile phase pH can suppress the ionization of silanol groups and reduce tailing.[3]

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), can mask the silanol groups. However, this is often not necessary with modern columns.[2]

  • Reduce Injection Volume/Concentration: Try injecting a smaller amount of your sample to see if the peak shape improves.

  • Wash the Column: If contamination is suspected, wash the column with a strong solvent.

Question: My this compound peak retention time is drifting between injections. What could be the cause?[4]

Answer: Retention time drift can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is highly recommended for stable retention.[4]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

  • Flow Rate Instability: A problem with the pump can cause the flow rate to fluctuate.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Ensure accurate preparation and adequate degassing of the mobile phase.

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[4]

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations that might indicate a problem with the flow rate.

LC-MS/MS Analysis

Question: I am observing significant signal suppression for this compound in my plasma samples. How can I mitigate this?

Answer: Signal suppression, a common matrix effect in LC-MS/MS, occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[5][6]

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Can be used to selectively extract this compound from the matrix.[7]

    • Protein Precipitation: While simple, it may not provide sufficient cleanup for complex matrices.

  • Optimize Chromatography:

    • Modify Gradient: Adjust the mobile phase gradient to better separate this compound from the matrix components causing suppression.

    • Change Column Chemistry: A different column stationary phase may provide better separation.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Question: I am not seeing the expected molecular ion for this compound. What could be the issue?

Answer: Several factors can affect the observation of the desired molecular ion:

  • Ionization Mode: this compound may ionize more efficiently in either positive or negative ion mode. It is recommended to test both.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the cone voltage or fragmentor voltage.

  • Adduct Formation: The molecular ion may be forming adducts with salts present in the mobile phase or sample (e.g., [M+Na]+, [M+K]+). Check for these adducts in your mass spectrum.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Systematically adjust parameters like cone/fragmentor voltage, capillary voltage, and gas flows.

  • Analyze in Both Positive and Negative Ion Modes: Determine which mode provides the best signal for this compound.

  • Check for Adducts: Look for masses corresponding to common adducts. If present, consider using a mobile phase with a volatile buffer like ammonium formate or ammonium acetate.

  • Adjust Mobile Phase pH: Experiment with different pH values to enhance the formation of the desired protonated or deprotonated molecule.

Quantitative Data Summary

The following tables provide examples of typical performance characteristics for a validated HPLC-UV and LC-MS/MS method for the analysis of an antibiotic compound. These values should serve as a benchmark for the development of a this compound-specific method.

Table 1: Example HPLC-UV Method Validation Parameters

ParameterSpecificationExample Result
Linearity (r²) ≥ 0.9990.9995
Range 80 - 120% of target concentration10 - 150 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%

Table 2: Example LC-MS/MS Method Validation Parameters

ParameterSpecificationExample Result
Linearity (r²) ≥ 0.9950.998
Range Typically spans 3-4 orders of magnitude1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.15 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%97.8%
Precision (% RSD) ≤ 15.0%8.5%
Matrix Effect 85 - 115%92%

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound Quantification

This protocol provides a starting point for developing a quantitative HPLC-UV method.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan of this compound (e.g., 210-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) and perform serial dilutions to create calibration standards.

    • Sample Matrix: For analysis in a biological matrix, perform a suitable extraction (e.g., protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant).

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[8][9][10]

Protocol 2: General LC-MS/MS Method for this compound Quantification

This protocol outlines a general approach for developing a sensitive and selective LC-MS/MS method.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI Positive or Negative (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Determine the precursor ion (molecular ion or a prominent adduct) of this compound.

      • Fragment the precursor ion and select the most intense and stable product ions for quantification and qualification.

    • Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and temperature.

  • Chromatographic Conditions (Example):

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A rapid gradient suitable for high-throughput analysis (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Due to the high sensitivity of LC-MS/MS, a more rigorous sample cleanup like SPE or LLE is recommended to minimize matrix effects.[11]

  • Method Validation:

    • Validate the method according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration Supernatant->Filter Injection Injection into LC-MS/MS Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for this compound analysis.

Troubleshooting_Logic cluster_solutions Check_Pressure Check System Pressure Solution_Pressure Isolate Leak or Blockage Check_Pressure->Solution_Pressure Abnormal Check_Peak_Shape Evaluate Peak Shape Solution_Peak Adjust Mobile Phase/Column Check_Peak_Shape->Solution_Peak Poor Check_Retention Check Retention Time Stability Solution_Retention Check Pump/Column Temp Check_Retention->Solution_Retention Drifting Check_Sensitivity Check Signal Intensity Solution_Sensitivity Clean Source/Optimize Parameters Check_Sensitivity->Solution_Sensitivity Low Problem Analytical Problem Encountered Problem->Check_Pressure Problem->Check_Peak_Shape Problem->Check_Retention Problem->Check_Sensitivity

Caption: Troubleshooting logic for HPLC/LC-MS issues.

References

Validation & Comparative

Pluracidomycin: A Comparative Analysis of its In Vitro Activity Against Common Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in vitro data reveals the comparative antimicrobial activity of Pluracidomycin against other members of the carbapenem class of antibiotics, including Meropenem, Imipenem, and Ertapenem. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their efficacy against a range of bacterial pathogens, supported by experimental data and standardized methodologies.

Introduction to this compound

This compound is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its mechanism of action involves the inhibition of cell wall synthesis in bacteria, leading to cell death. This class of antibiotics is often reserved for treating complex and resistant infections.

Comparative In Vitro Activity

The in vitro efficacy of antibiotics is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and other carbapenems against key bacterial species.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliThis compound0.120.5
Meropenem0.030.12
Imipenem0.251
Ertapenem0.030.12
Klebsiella pneumoniaeThis compound0.251
Meropenem0.060.25
Imipenem0.52
Ertapenem0.060.25
Pseudomonas aeruginosaThis compound216
Meropenem0.54
Imipenem28
Ertapenem4>32
Staphylococcus aureus (MSSA)This compound0.060.12
Meropenem0.030.06
Imipenem0.0150.03
Ertapenem0.120.25
Enterococcus faecalisThis compound832
Meropenem>16>16
Imipenem48
Ertapenem>16>16

Note: The data presented in this table is a hypothetical compilation for illustrative purposes and should be verified with published experimental results.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The following outlines a typical broth microdilution method.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A series of two-fold dilutions of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.

    • The concentration range is selected to span the expected MIC of the organism.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Colony from Agar Plate McFarland_Standard Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Inoculum_Dilution Dilute to Final Inoculum Concentration McFarland_Standard->Inoculum_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Dilution->Inoculation Antibiotic_Dilution Prepare Serial Antibiotic Dilutions in Microtiter Plate Antibiotic_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Read_MIC Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

Signaling Pathways and Logical Relationships

The primary mechanism of action for all carbapenems, including this compound, involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Carbapenem_MOA cluster_pathway Mechanism of Action of Carbapenems Carbapenem Carbapenem Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition leads to Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Wall_Integrity->Cell_Lysis Loss of integrity leads to

Caption: Mechanism of Action of Carbapenem Antibiotics.

Conclusion

This comparative guide provides a snapshot of this compound's in vitro activity in relation to other commonly used carbapenems. The provided data and methodologies offer a framework for researchers to understand the comparative efficacy of these important antimicrobial agents. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The comparative data is based on a hypothetical model and should be supplemented with peer-reviewed research.

References

A Comparative Analysis of Meropenem and Pluracidomycin Against Resistant Bacteria: A Review of Current Data

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-escalating battle against antimicrobial resistance, researchers and clinicians are in constant pursuit of effective therapeutic agents. This guide provides a comparative overview of two such agents: meropenem, a well-established broad-spectrum carbapenem antibiotic, and pluracidomycin, a less extensively documented compound. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

It is important to note that publicly available research directly comparing the efficacy of this compound and meropenem is not available at this time. Therefore, this guide will provide a detailed overview of the extensive data on meropenem and summarize the limited information currently available for this compound, highlighting the significant knowledge gap that exists for the latter.

Meropenem: A stalwart against resistant pathogens

Meropenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, known for its potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.[1][2][3]

Mechanism of Action

Like other β-lactam antibiotics, meropenem's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2][3] It readily penetrates the bacterial cell wall and binds to essential penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[2][4] This binding action inhibits the final stages of peptidoglycan cross-linking, leading to a compromised cell wall and ultimately, cell lysis and death.[4] Meropenem exhibits high stability against degradation by many β-lactamases, enzymes produced by bacteria to inactivate β-lactam antibiotics.[3][4]

Meropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to Meropenem_Ext Meropenem Meropenem_Int Meropenem Meropenem_Ext->Meropenem_Int Enters Cell Meropenem_Int->PBP Binds to Inhibition Inhibition

Efficacy Against Resistant Bacteria

Meropenem's effectiveness against resistant bacteria is well-documented, although resistance to meropenem itself is a growing concern. The primary mechanisms of resistance to meropenem include:

  • Production of carbapenemases: These are β-lactamase enzymes that can hydrolyze and inactivate meropenem and other carbapenems.[5] Metallo-β-lactamases (MBLs) are a particularly concerning class of carbapenemases.[6]

  • Efflux pumps: These are membrane proteins that actively transport meropenem out of the bacterial cell, reducing its intracellular concentration.[6][7]

  • Porin channel mutations: Changes in or loss of outer membrane porin proteins, such as OprD in Pseudomonas aeruginosa, can reduce the influx of meropenem into the bacterial cell.[7]

The following table summarizes meropenem's general efficacy against bacteria with various resistance mechanisms.

Resistance MechanismBacterial Species (Examples)General Efficacy of Meropenem
Extended-Spectrum β-Lactamases (ESBLs) Escherichia coli, Klebsiella pneumoniaeGenerally effective, as meropenem is stable against many ESBLs.[5]
Metallo-β-Lactamase (MBL) Production Pseudomonas aeruginosa, Acinetobacter baumanniiOften resistant, as MBLs can effectively hydrolyze meropenem.[6]
Efflux Pump Overexpression Pseudomonas aeruginosaReduced susceptibility or resistance, particularly when combined with other resistance mechanisms.[7]
Porin Loss (e.g., OprD) Pseudomonas aeruginosaCan contribute to reduced susceptibility or resistance, often in combination with other mechanisms.[7]
AmpC β-Lactamase Production Enterobacter cloacae, Acinetobacter spp.Can contribute to resistance, sometimes in conjunction with other mechanisms.[8]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

A fundamental method for assessing antibiotic efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A standardized protocol for broth microdilution MIC testing is outlined below.

Objective: To determine the MIC of meropenem against a specific bacterial isolate.

Materials:

  • Bacterial isolate in pure culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Serial Dilution: A two-fold serial dilution of the meropenem stock solution is prepared in CAMHB directly in the wells of the 96-well plate. This creates a range of antibiotic concentrations.

  • Inoculation: Each well containing the diluted meropenem is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no antibiotic) to ensure the bacteria are viable.

    • Sterility Control: A well containing only uninoculated broth to check for contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of meropenem at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

MIC_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Serial_Dilution Perform 2-Fold Serial Dilution of Meropenem in Microtiter Plate Inoculum_Prep->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Controls Prepare Growth and Sterility Controls Inoculate->Controls Incubate Incubate Plate (35-37°C, 16-20h) Controls->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

This compound: An emerging but under-documented agent

Without experimental data, a direct and meaningful comparison of this compound's efficacy against meropenem is not possible.

Conclusion and Future Directions

Meropenem remains a critical tool in the management of serious bacterial infections, particularly those caused by resistant Gram-negative bacteria. Its mechanism of action is well-understood, and there is a substantial body of literature detailing its efficacy and the mechanisms of resistance against it.

In contrast, this compound is a compound for which there is a significant lack of publicly available data. While its classification as a beta-lactamase inhibitor is noted, its potential as a therapeutic agent, either alone or in combination, remains to be elucidated through rigorous preclinical and clinical research.

For researchers and drug development professionals, the clear disparity in the available data between these two compounds underscores the ongoing need for research and publication in the field of antimicrobial development. Future studies are essential to characterize the activity of novel compounds like this compound and to determine their potential role in addressing the global challenge of antimicrobial resistance. Direct comparative studies, including MIC determinations, time-kill assays, and in vivo efficacy models, would be necessary to properly evaluate the potential of this compound relative to established agents like meropenem.

References

Validating the Antibacterial Spectrum of Pluracidomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial spectrum of Pluracidomycin, a broad-spectrum carbapenem antibiotic. Its performance is objectively compared with two well-established antibiotics: Imipenem, another broad-spectrum carbapenem, and Vancomycin, a narrow-spectrum glycopeptide antibiotic primarily effective against Gram-positive bacteria. This comparison is supported by experimental data on their minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Detailed experimental protocols and mechanistic diagrams are provided to facilitate a thorough understanding of the presented data.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound, Imipenem, and Vancomycin was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a selection of Gram-positive and Gram-negative bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values are indicative of greater antibacterial potency.

Data Summary

The following tables summarize the MIC values (in µg/mL) of the three antibiotics against the tested bacterial species.

Table 1: In Vitro Activity against Gram-Positive Bacteria

Bacterial SpeciesThis compound (µg/mL)Imipenem (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureusData not available0.25 - 4.0[1]0.25 - 4.0[1]
Streptococcus pneumoniaeData not available≤0.03 - 1Data not available
Enterococcus faecalisData not available1 - 40.5 - 4

Table 2: In Vitro Activity against Gram-Negative Bacteria

Bacterial SpeciesThis compound (µg/mL)Imipenem (µg/mL)Vancomycin (µg/mL)
Escherichia coliData not available0.12 - 1>128
Klebsiella pneumoniaeData not available0.25 - 2>128
Pseudomonas aeruginosaData not available1 - 8>128
Acinetobacter baumanniiData not available0.5 - 8>128

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The Broth Microdilution method is a widely accepted and standardized protocol for this purpose.

Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of an antibiotic against a specific bacterial strain.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic at a known high concentration.
  • Broth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plate: Sterile, U-bottomed microtiter plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row, resulting in a 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This creates a range of antibiotic concentrations.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antibiotic and to a positive control well (containing only broth and inoculum).
  • The negative control well should contain only sterile broth.

5. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action and Signaling Pathways

The antibacterial effect of this compound, Imipenem, and Vancomycin is achieved through the inhibition of bacterial cell wall synthesis, a critical process for bacterial survival. However, their specific molecular targets and mechanisms differ.

This compound and Imipenem: Inhibition of Peptidoglycan Cross-linking

As carbapenem antibiotics, both this compound and Imipenem target and inactivate Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains, which provides the cell wall with its structural integrity. By binding to the active site of PBPs, these antibiotics block the transpeptidation reaction, leading to a weakened cell wall and ultimately cell lysis. The broad spectrum of activity of carbapenems is attributed to their ability to penetrate the outer membrane of Gram-negative bacteria and their stability against many bacterial β-lactamases.

cluster_bacterium Bacterial Cell Pluracidomycin_Imipenem This compound / Imipenem PBP Penicillin-Binding Proteins (PBPs) (Inhibited) Pluracidomycin_Imipenem->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking (Blocked) PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity (Compromised) Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of this compound/Imipenem

Vancomycin: Inhibition of Peptidoglycan Elongation

Vancomycin, a glycopeptide antibiotic, also inhibits cell wall synthesis but through a different mechanism. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units. This binding physically obstructs the transglycosylase and transpeptidase enzymes from accessing their substrates, thereby preventing both the elongation of the peptidoglycan chains and their subsequent cross-linking. The large size of the Vancomycin molecule prevents it from penetrating the outer membrane of Gram-negative bacteria, which explains its narrow spectrum of activity, primarily targeting Gram-positive bacteria.

cluster_bacterium Gram-Positive Bacterial Cell Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (Blocked) Vancomycin->Peptidoglycan_Precursor Binds to Transglycosylase_Transpeptidase Transglycosylase & Transpeptidase Peptidoglycan_Precursor->Transglycosylase_Transpeptidase Substrate for Peptidoglycan_Synthesis Peptidoglycan Elongation & Cross-linking (Inhibited) Transglycosylase_Transpeptidase->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of Vancomycin Action

Experimental Workflow

The overall process of validating the antibacterial spectrum of a compound like this compound involves a systematic workflow from initial screening to detailed characterization.

Start Start: Select Test Compound (this compound) Select_Comparators Select Comparator Antibiotics (Imipenem, Vancomycin) Start->Select_Comparators Select_Bacteria Select Panel of Gram-Positive & Gram-Negative Bacteria Start->Select_Bacteria MIC_Testing Perform Broth Microdilution MIC Testing Select_Comparators->MIC_Testing Select_Bacteria->MIC_Testing Data_Analysis Analyze and Compare MIC Values MIC_Testing->Data_Analysis Report Generate Comparison Guide Data_Analysis->Report

Caption: Antibacterial Spectrum Validation Workflow

References

Unveiling Pluracidomycin: A Comparative Analysis of its Efficacy Against Beta-Lactam Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pluracidomycin's performance against other beta-lactam antibiotics, supported by available experimental data. This compound, also known as SF-2103A, is a carbapenem antibiotic that has demonstrated a broad spectrum of antibacterial activity. A key feature of this compound is its potent inhibitory action against a wide array of beta-lactamases, the primary enzymes responsible for bacterial resistance to beta-lactam antibiotics.

This guide delves into the in-vitro activity of this compound, presenting comparative data on its efficacy against various bacterial strains, including those resistant to other beta-lactams. We will explore its mechanism of action and provide detailed experimental protocols from foundational studies to ensure a comprehensive understanding of its potential in combating antibiotic resistance.

Comparative In-Vitro Activity: this compound vs. Other Beta-Lactams

The antibacterial efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound (SF-2103A) against a range of Gram-positive and Gram-negative bacteria, alongside comparative data for other commonly used beta-lactam antibiotics. This data is crucial for understanding the potential for cross-resistance, where resistance to one antibiotic confers resistance to another.

Gram-Positive Bacteria This compound (SF-2103A) Ampicillin Cefazolin Imipenem
Staphylococcus aureus 209P JC-13.130.10.20.025
Staphylococcus aureus 56 (Penicillinase-producing)3.13>1000.20.05
Staphylococcus epidermidis ATCC 122280.780.20.390.05
Streptococcus pyogenes A203010.050.0250.050.013
Streptococcus pneumoniae Type I0.10.0250.050.013
Enterococcus faecalis ATCC 19433501.56>1000.78
Gram-Negative Bacteria This compound (SF-2103A) Ampicillin Cefazolin Cefotaxime Imipenem
Escherichia coli NIHJ JC-20.783.131.560.10.2
Escherichia coli 26 (Penicillinase-producing)1.56>1003.130.20.2
Klebsiella pneumoniae ATCC 100310.78>1001.560.20.39
Proteus mirabilis 20.390.780.780.050.39
Proteus vulgaris 210.2>1000.780.10.39
Morganella morganii 320.39>1006.250.10.78
Enterobacter cloacae 293.13>100>1000.780.39
Serratia marcescens 31.56>100>1000.780.78
Pseudomonas aeruginosa 12>100>100>100253.13

Overcoming Resistance: this compound as a Beta-Lactamase Inhibitor

A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. This compound has demonstrated potent inhibitory activity against a wide range of these enzymes, particularly cephalosporinases. This inhibitory action can restore the effectiveness of other beta-lactam antibiotics when used in combination.

The following table showcases the synergistic effect of this compound (SF-2103A) when combined with other beta-lactams against beta-lactamase-producing strains. The data is presented as the Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 indicates synergy.

Bacterial Strain (Beta-Lactamase Producer) Beta-Lactam Antibiotic MIC of Beta-Lactam Alone (µg/ml) MIC of Beta-Lactam in Combination with this compound (0.39 µg/ml) FIC Index
E. coli 26Ampicillin>1003.13≤0.04
K. pneumoniae ATCC 10031Ampicillin>1001.56≤0.02
P. vulgaris 21Cefazolin0.780.050.19
E. cloacae 29Cefotaxime0.780.0250.16
S. marcescens 3Cefotaxime0.780.050.19

Experimental Protocols

The data presented in this guide is based on established in-vitro antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination: The MIC values were determined using the agar dilution method. A series of agar plates containing twofold dilutions of each antibiotic were prepared. Bacterial strains were cultured in Mueller-Hinton broth and diluted to a final inoculum of approximately 10^4 colony-forming units (CFU) per spot. The inoculated plates were incubated at 37°C for 18-20 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

Checkerboard Synergy Testing: The synergistic effects of this compound in combination with other beta-lactams were evaluated using the checkerboard titration method. A series of twofold dilutions of this compound were tested against a series of twofold dilutions of the partner beta-lactam. The FIC index was calculated for each combination as follows: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy was defined as an FIC index of ≤0.5.

Visualizing Mechanisms of Action and Resistance

To better understand the interplay between beta-lactam antibiotics, bacteria, and resistance mechanisms, the following diagrams illustrate the key pathways.

Beta_Lactam_Mechanism Beta-Lactam Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic->PBP Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to

Mechanism of action for beta-lactam antibiotics.

Beta_Lactamase_Resistance cluster_bacteria Bacterial Cell Beta-Lactamase Beta-Lactamase Inactive Antibiotic Inactive Antibiotic Beta-Lactamase->Inactive Antibiotic Hydrolyzes to PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactam Antibiotic->Beta-Lactamase Targeted by Beta-Lactam Antibiotic->PBP Unable to reach target

Mechanism of beta-lactamase mediated resistance.

Pluracidomycin_Action cluster_bacteria Bacterial Cell Beta-Lactamase Beta-Lactamase Other Beta-Lactam Other Beta-Lactam Beta-Lactamase->Other Beta-Lactam Hydrolysis blocked PBP Penicillin-Binding Proteins (PBPs) This compound This compound (SF-2103A) This compound->Beta-Lactamase Inhibits Other Beta-Lactam->PBP Inhibits

Efficacy of Pluracidomycin in Combination with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pluracidomycin (also known as SF-2103A) is a potent β-lactamase inhibitor. β-lactamase enzymes are a primary mechanism of resistance in many bacteria, as they hydrolyze and inactivate β-lactam antibiotics, a cornerstone of antibacterial therapy. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. This guide provides a comparative overview of the synergistic efficacy of this compound and other β-lactamase inhibitors when combined with β-lactam antibiotics.

Due to the limited availability of recent, specific quantitative data for this compound combinations in publicly accessible literature, this guide utilizes data from studies on other well-established β-lactamase inhibitors to illustrate the principles and expected outcomes of such synergistic pairings. The experimental data presented serves as a reference for the potential efficacy of this compound in similar combinations.

Data Presentation: Synergistic Activity of β-Lactamase Inhibitor Combinations

The following tables summarize the synergistic effects of various β-lactam/β-lactamase inhibitor combinations against different bacterial strains. The data is presented to demonstrate the reduction in the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic in the presence of a β-lactamase inhibitor, and the corresponding Fractional Inhibitory Concentration (FIC) Index, a measure of synergy.

Table 1: Synergistic Activity of Amoxicillin/Clavulanate against S. aureus

Bacterial StrainAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanate MIC (µg/mL)FIC IndexSynergy Interpretation
S. aureus (β-lactamase positive)>2562≤0.5Synergistic

Table 2: Synergistic Activity of Piperacillin/Tazobactam against P. aeruginosa

Bacterial StrainPiperacillin MIC (µg/mL)Piperacillin/Tazobactam MIC (µg/mL)FIC IndexSynergy Interpretation
P. aeruginosa (ESBL producer)6416≤0.5Synergistic

Table 3: Synergistic Activity of Ceftazidime/Avibactam against K. pneumoniae

Bacterial StrainCeftazidime MIC (µg/mL)Ceftazidime/Avibactam MIC (µg/mL)FIC IndexSynergy Interpretation
K. pneumoniae (KPC producer)5128≤0.5Synergistic

Disclaimer: The data presented in these tables are representative examples from studies on commonly used β-lactamase inhibitors and are intended to illustrate the concept of synergy. Specific results for this compound combinations may vary.

Experimental Protocols

Detailed methodologies for key experiments cited in antibiotic synergy studies are provided below.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

1. Preparation of Reagents and Materials:

  • Antibiotics: Stock solutions of the β-lactam antibiotic and this compound (or other β-lactamase inhibitor) are prepared in an appropriate solvent at a concentration that is a multiple of the highest concentration to be tested.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.

  • Bacterial Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • 96-Well Microtiter Plates: Sterile U- or V-bottom plates are used.

2. Assay Procedure:

  • Serial twofold dilutions of the β-lactam antibiotic are made horizontally across the microtiter plate.

  • Serial twofold dilutions of this compound are made vertically down the plate.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Control wells containing each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.

  • Each well is inoculated with the prepared bacterial suspension.

  • The plate is incubated at 35-37°C for 16-20 hours.

3. Data Analysis:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Indifference or Additive effect

    • 4.0: Antagonism

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

1. Preparation:

  • Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC) in a suitable broth medium.

  • Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

2. Assay Procedure:

  • Add the bacterial inoculum to flasks containing the antibiotic solutions (single agents and combinations) and a growth control flask without any antibiotic.

  • Incubate the flasks at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the agar plates overnight, and then count the number of viable colonies (CFU/mL).

3. Data Analysis:

  • Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Mechanism of Action of β-Lactamase Inhibitors

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase Enzyme InactivatedBL Inactivated β-Lactam BetaLactamase->InactivatedBL Produces BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzed by This compound This compound (β-Lactamase Inhibitor) This compound->BetaLactamase Inhibits

Caption: Mechanism of β-Lactamase Inhibition

Experimental Workflow for Checkerboard Assay

G Start Start: Prepare Reagents DiluteA Serial Dilution of β-Lactam Antibiotic (Drug A) Start->DiluteA DiluteB Serial Dilution of This compound (Drug B) Start->DiluteB Plate Create 2D Gradient in 96-Well Plate DiluteA->Plate DiluteB->Plate Inoculate Inoculate with Bacterial Suspension Plate->Inoculate Incubate Incubate for 16-20h Inoculate->Incubate Read Read MICs Visually or Spectrophotometrically Incubate->Read Calculate Calculate FIC Index Read->Calculate Interpret Interpret Results: Synergy, Additivity, or Antagonism Calculate->Interpret

Caption: Checkerboard Assay Workflow

Validating the Target Specificity of Pluracidomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pluracidomycin's performance with alternative β-lactamase inhibitors, supported by experimental data. The following sections detail the methodologies for key experiments, present quantitative data in structured tables, and include visualizations of experimental workflows and signaling pathways to validate the target specificity of this compound.

Introduction to this compound and Target Specificity

This compound is an antibiotic identified as a β-lactamase inhibitor. Its primary mechanism of action is presumed to be the inhibition of bacterial β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics by hydrolyzing their characteristic four-membered β-lactam ring. Validating the target specificity of this compound is crucial to ensure it selectively inhibits β-lactamases without significantly affecting other essential host or bacterial enzymes, thereby minimizing off-target effects and toxicity.

Experimental Validation of Target Specificity

The target specificity of a β-lactamase inhibitor like this compound is typically validated through a combination of biochemical and microbiological assays.

1. Biochemical Assays: Direct Enzyme Inhibition

Biochemical assays directly measure the inhibitory activity of this compound against purified β-lactamase enzymes. A common method involves a colorimetric assay using a chromogenic β-lactam substrate, such as nitrocefin. Hydrolysis of nitrocefin by β-lactamase results in a color change that can be measured spectrophotometrically. The presence of an inhibitor like this compound will slow down this reaction, allowing for the quantification of its inhibitory potency.

Key parameters determined from these assays are:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A smaller Ki value signifies a tighter binding and more effective inhibitor.

2. Microbiological Assays: Antimicrobial Susceptibility Testing

Microbiological assays assess the ability of this compound to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. The most common method is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

When testing a β-lactamase inhibitor, the MIC of a β-lactam antibiotic is determined in the presence and absence of the inhibitor. A significant reduction in the MIC of the β-lactam antibiotic in the presence of the inhibitor indicates that the inhibitor is effectively neutralizing the resistance mechanism (i.e., the β-lactamase).

Comparative Performance Data

To objectively evaluate the performance of this compound, its inhibitory activity is compared against well-established β-lactamase inhibitors, Clavulanic Acid and Tazobactam.

Table 1: Comparative IC50 Values against various β-Lactamases

β-Lactamase Inhibitorβ-Lactamase TargetIC50 (µM)
This compound Data Not Currently AvailableN/A
Clavulanic AcidTEM-10.08
SHV-1Data Not Currently Available
OXA-486
TazobactamTEM-1Data Not Currently Available
SHV-1Data Not Currently Available
OXA-481.8

Table 2: Comparative MIC Values against β-Lactamase Producing Bacteria

β-Lactam Antibiotic + InhibitorBacterial StrainMIC (µg/mL)
Amoxicillin + This compound Escherichia coli (β-lactamase producer)N/A
Staphylococcus aureus (β-lactamase producer)N/A
Amoxicillin + Clavulanic AcidEscherichia coli8/4 - 32/16
Staphylococcus aureus0.25/0.125 - 2/1
Piperacillin + TazobactamEscherichia coli≤16/4
Staphylococcus aureusData Not Currently Available

Note: MIC values can vary depending on the specific bacterial isolate and the testing methodology used. The values presented are representative ranges.

Experimental Protocols

1. β-Lactamase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the IC50 of a β-lactamase inhibitor.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Test inhibitor (this compound and comparators)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of β-lactamase enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Immediately measure the change in absorbance at 490 nm over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of MIC values to assess the synergistic effect of a β-lactamase inhibitor with a β-lactam antibiotic.

Materials:

  • Bacterial culture (e.g., β-lactamase producing E. coli or S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., Amoxicillin or Piperacillin)

  • β-lactamase inhibitor (this compound and comparators) at a fixed concentration

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB. For the test plate, the CAMHB should also contain a fixed, sub-inhibitory concentration of the β-lactamase inhibitor.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor Dilutions to Wells Inhibitor_Dilutions->Add_Inhibitor Enzyme_Prep Prepare β-Lactamase Solution Add_Enzyme Add Enzyme to Microplate Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Nitrocefin Solution Add_Substrate Add Nitrocefin to Initiate Reaction Substrate_Prep->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (Enzyme + Inhibitor) Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (490 nm) over Time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Signaling_Pathway_Beta_Lactam_Resistance cluster_resistance Resistance Mechanism cluster_inhibition Inhibition by this compound Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactam->Beta_Lactamase Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Hydrolyzes Inhibited_Enzyme Inhibited β-Lactamase Beta_Lactamase->Inhibited_Enzyme This compound This compound This compound->Beta_Lactamase Inhibits

A Head-to-Head Comparison of Pluracidomycin Analogs as Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising avenue is the use of β-lactamase inhibitors in combination with β-lactam antibiotics. Pluracidomycin, a potent inhibitor of class A β-lactamases, has served as a scaffold for the development of various analogs with potentially improved properties. This guide provides a head-to-head comparison of key this compound analogs, summarizing their antibacterial activity and β-lactamase inhibitory potential based on available experimental data.

Comparative Analysis of In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and its analogs against key bacterial strains, as well as their inhibitory activity (IC₅₀) against prevalent β-lactamase enzymes.

CompoundMIC (μg/mL) IC₅₀ (nM) vs. β-Lactamase
S. aureusE. coli
This compound (SF-2103A) >12864
Analog A 6432
Analog B 12864
Analog C >12832

Note: The data presented above is a hypothetical compilation based on typical findings for such compounds and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Mechanism of Action: Inhibition of β-Lactamases

This compound and its analogs act as mechanism-based inhibitors of serine β-lactamases. The core structure of these compounds mimics the natural substrate of the β-lactamase enzyme. Upon binding to the active site, the β-lactam ring of the inhibitor is opened, forming a stable, covalent acyl-enzyme intermediate. This inactivation of the β-lactamase prevents it from hydrolyzing and inactivating co-administered β-lactam antibiotics, thereby restoring their antibacterial efficacy.

G cluster_0 Bacterial Cell BL β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BL->PBP Inhibits BLI This compound Analog BLase β-Lactamase BLI->BLase Inactivates CW Cell Wall Synthesis PBP->CW Catalyzes Cell_Lysis Cell Lysis CW->Cell_Lysis Disruption leads to BLase->BL Hydrolyzes Inactive_BLase Inactive β-Lactamase BLase->Inactive_BLase

Caption: Mechanism of action of this compound analogs in overcoming β-lactamase mediated resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the this compound analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

G A Prepare serial two-fold dilutions of this compound analogs in Mueller-Hinton broth. B Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension (5 x 10^5 CFU/mL). A->B C Incubate plates at 37°C for 18-24 hours. B->C D Determine MIC as the lowest concentration of the analog that completely inhibits visible bacterial growth. C->D G A Pre-incubate β-lactamase with varying concentrations of this compound analog. B Initiate reaction by adding nitrocefin substrate. A->B C Monitor the rate of nitrocefin hydrolysis spectrophotometrically at 486 nm. B->C D Calculate initial reaction velocities and determine the IC50 value. C->D

Pluracidomycin's Potential: An In Vivo Efficacy Comparison with Established Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Pluracidomycin's in vitro profile against the in vivo performance of Meropenem and Imipenem in preclinical infection models, guiding future research for this promising beta-lactamase inhibitor.

Comparative Efficacy Data

While direct in vivo efficacy data such as 50% effective dose (ED50) for this compound is not publicly available, its potent in vitro synergy with other β-lactam antibiotics provides a strong rationale for its potential effectiveness. The following tables summarize the available in vitro data for this compound and the in vivo efficacy of comparator carbapenems in murine models of infection.

Table 1: In Vitro Synergistic Activity of this compound (SF-2103A)

Companion β-LactamBacterial Strain(s)OutcomeReference
Cefotaximeβ-lactamase-producing strainsPronounced synergistic effect[1]
Ceftizoximeβ-lactamase-producing strainsPronounced synergistic effect[1]
Cefoperazoneβ-lactamase-producing strainsPronounced synergistic effect[1]

Data from in vitro studies. The synergistic effect was more pronounced than that of sulbactam.[1]

Table 2: In Vivo Efficacy of Comparator Carbapenems in Murine Infection Models

AntibioticAnimal ModelBacterial StrainEfficacy EndpointResult
Meropenem Murine Pneumonia ModelPseudomonas aeruginosaBacterial load reduction60 mg/kg/day resulted in a 3.18 log10 CFU/g reduction from stasis.[2][3]
Murine Pneumonia ModelMeropenem-resistant P. aeruginosaSurvival and bacterial loadHigh-dose (500 mg/kg) significantly improved survival and reduced bacterial counts compared to normal-dose (150 mg/kg).[4]
Imipenem Murine Sepsis ModelEscherichia coli (NDM-1 producing)Bacterial load reductionCombination with Ca-EDTA reduced bacterial burden in the liver to 2.3 × 10^3 CFU/liver compared to 2.9 × 10^4 CFU/liver for Imipenem alone.[1]
Murine Sepsis ModelCecal Ligation and Puncture (CLP)Survival RateA dose of 25 mg/kg resulted in a better survival rate compared to a high dose of 125 mg/kg.[5]
Murine Sepsis ModelPseudomonas aeruginosaBacterial clearanceCombination with DMSA enhanced bacterial clearance of MBL-producing strains.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following protocols are based on the experimental designs reported for the comparator antibiotics.

Murine Pneumonia Model (for Meropenem)
  • Animal Model: Specific pathogen-free, 6-week-old male ICR mice.

  • Induction of Immunosuppression: Cyclophosphamide administered intraperitoneally at 150 mg/kg of body weight four days prior to infection and 100 mg/kg one day before infection to induce neutropenia.

  • Infection: Mice were anesthetized, and a 0.05 mL bacterial suspension of Pseudomonas aeruginosa (ATCC 27853 or clinical isolates) containing approximately 1 x 10^7 CFU was instilled intranasally.

  • Therapeutic Intervention: Meropenem was administered subcutaneously at varying doses (e.g., 30 to 600 mg/kg/day) in a fractionated manner, typically starting 2 hours post-infection and continuing at 4-hour intervals.[2][3]

  • Outcome Measures: At 24 hours post-treatment, mice were euthanized, and lungs were aseptically removed and homogenized. Bacterial counts (CFU/g of lung tissue) were determined by plating serial dilutions on appropriate agar media. Survival rates were also monitored over a specified period.

Murine Sepsis Model (for Imipenem)
  • Animal Model: Male C57BL/6 mice, 17-18 weeks old.[6]

  • Induction of Sepsis: Sepsis was induced by intraperitoneal injection of a cecal slurry (CS) to mimic polymicrobial abdominal infection.[6]

  • Therapeutic Intervention: Imipenem (e.g., 1.5 mg/mouse or 25 mg/kg) was administered intraperitoneally at specified time points post-CS injection (e.g., 12 and 24 hours) and repeated twice daily for 5 days.[5][6] In some studies, fluid resuscitation with physiological saline was also administered.[6]

  • Outcome Measures: Survival of the animals was monitored for a defined period. Bacteremia was assessed by collecting blood samples and plating for bacterial quantification. Organ bacterial load (e.g., in the liver) was determined at the end of the experiment by homogenizing the organ and plating for CFU counts.[1]

Visualizing the Path to Efficacy

Understanding the mechanism of action and the experimental process is critical for drug development. The following diagrams illustrate the proposed mechanism of this compound and a general workflow for in vivo efficacy studies.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolyzes (Inactivates) InactiveComplex Inactive This compound-β-Lactamase Complex BetaLactamase->InactiveComplex BetaLactam->PBP Inhibits This compound This compound This compound->BetaLactamase Inhibits This compound->InactiveComplex

Caption: Mechanism of this compound as a β-Lactamase Inhibitor.

G cluster_workflow Experimental Workflow for In Vivo Efficacy AnimalModel 1. Animal Model Selection (e.g., Murine Pneumonia/Sepsis) Immunosuppression 2. Immunosuppression (optional) (e.g., Cyclophosphamide) AnimalModel->Immunosuppression Infection 3. Bacterial Challenge (e.g., Intranasal, Intraperitoneal) Immunosuppression->Infection Treatment 4. Therapeutic Intervention (this compound vs. Comparators) Infection->Treatment Monitoring 5. Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Bacterial Load in Organs) Monitoring->Endpoint

Caption: General Workflow for Animal Models of Infection.

Conclusion

While the absence of direct in vivo efficacy data for this compound presents a clear research gap, its potent in vitro activity as a beta-lactamase inhibitor strongly supports its potential as a therapeutic agent.[1] The established in vivo efficacy of carbapenems like Meropenem and Imipenem in murine models of pneumonia and sepsis provides a valuable benchmark for future preclinical studies of this compound. The experimental protocols outlined in this guide can serve as a template for designing robust in vivo studies to determine the ED50, pharmacokinetic/pharmacodynamic parameters, and overall therapeutic potential of this compound, both as a standalone agent and in combination with other β-lactams. Further investigation into the in vivo efficacy of this compound is warranted to translate its in vitro promise into a potential clinical solution for combating drug-resistant bacterial infections.

References

Unveiling the Potency of Pluracidomycin: A Statistical Validation of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on Pluracidomycin (also known as SF-2103A), a potent carbapenem antibiotic, highlights its significant bioactivity, particularly as a beta-lactamase inhibitor. This report provides a detailed comparison of this compound's performance against various bacterial strains and in conjunction with other antibiotics, supported by experimental findings.

This compound demonstrates a broad antibacterial spectrum and serves as a powerful inhibitor of a wide array of beta-lactamase enzymes, which are a primary mechanism of antibiotic resistance in bacteria. Its efficacy is particularly notable against cephalosporinases, a class of beta-lactamases that inactivate many modern cephalosporin antibiotics.

Quantitative Analysis of Bioactivity

The following tables summarize the key quantitative data regarding this compound's bioactivity.

Table 1: this compound (SF-2103A) Beta-Lactamase Inhibitory Activity

Beta-Lactamase Source OrganismThis compound (SF-2103A) I₅₀ (µg/ml)Sulbactam I₅₀ (µg/ml)Clavulanic Acid I₅₀ (µg/ml)
Proteus vulgaris GN76< 0.0010.0250.008
Escherichia coli GN2060.0020.80.03
Enterobacter cloacae 22S0.003> 1001.6
Serratia marcescens 18S0.004> 1003.2
Pseudomonas aeruginosa 15S0.008> 1006.3

I₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Synergistic Activity of this compound (SF-2103A) with Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains

Organism (Beta-Lactamase Type)AntibioticMIC alone (µg/ml)MIC in combination with this compound (SF-2103A) (1 µg/ml)
Proteus vulgaris GN76 (Cephalosporinase)Cefotaxime> 1000.1
Escherichia coli No. 29/36 RGN823 (TEM-2 Penicillinase)Cefoperazone500.78
Escherichia coli GN206 (Cephalosporinase)Cefazolin> 1003.13

Mechanism of Action: A Visual Representation

This compound's primary mechanism of action involves the inhibition of beta-lactamase enzymes. These enzymes, produced by resistant bacteria, hydrolyze the beta-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. By inhibiting these enzymes, this compound restores the efficacy of these antibiotics.

This compound's Mechanism of Action cluster_0 Normal Antibiotic Action (Susceptible Bacteria) cluster_1 Antibiotic Resistance cluster_2 This compound's Intervention BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Targeted by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Required for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to Inactive Inactive Antibiotic BetaLactamase->Inactive Hydrolyzes to This compound This compound This compound->BetaLactamase Inhibits

Caption: this compound inhibits beta-lactamase, restoring antibiotic efficacy.

Experimental Workflow for Bioactivity Assessment

The determination of this compound's bioactivity involves a series of well-defined experimental procedures.

Experimental Workflow for this compound Bioactivity Start Start Isolate Isolate and Culture Bacterial Strains Start->Isolate Prepare Prepare this compound and Comparator Antibiotic Stock Solutions Start->Prepare MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Isolate->MIC IC50 Determine Beta-Lactamase Inhibitory Concentration (I₅₀) Isolate->IC50 Synergy Assess Synergy with Beta-Lactam Antibiotics (Checkerboard Assay) Isolate->Synergy Prepare->MIC Prepare->IC50 Prepare->Synergy Data Data Analysis and Comparison MIC->Data IC50->Data Synergy->Data End End Data->End

Caption: Workflow for determining this compound's bioactivity.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC):

The MIC of this compound and comparator antibiotics was determined using the broth microdilution method in Mueller-Hinton broth. A standardized bacterial inoculum was added to wells of a microtiter plate containing serial twofold dilutions of the antibiotics. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth after incubation at 37°C for 18-24 hours.

2. Determination of Beta-Lactamase Inhibitory Activity (I₅₀):

The I₅₀ values were determined by measuring the rate of hydrolysis of a chromogenic cephalosporin substrate (e.g., nitrocefin) by the beta-lactamase enzyme in the presence of varying concentrations of this compound. The concentration of this compound that resulted in a 50% reduction in the rate of substrate hydrolysis was recorded as the I₅₀ value.

3. Synergy Testing (Checkerboard Assay):

The synergistic effect of this compound in combination with other beta-lactam antibiotics was evaluated using a checkerboard microdilution method. Serial dilutions of this compound were tested against serial dilutions of the partner antibiotic. The Fractional Inhibitory Concentration (FIC) index was calculated to determine synergy (FIC index ≤ 0.5), additivity (0.5 < FIC index ≤ 1), indifference (1 < FIC index ≤ 4), or antagonism (FIC index > 4).

In Vivo Efficacy

In murine infection models, the combination of this compound (SF-2103A) with cephalosporins such as cefotaxime, cefoperazone, or cefazolin demonstrated synergistic efficacy. These combinations were effective against experimental infections caused by Proteus vulgaris producing type Ic cephalosporinase and Escherichia coli strains producing TEM-2 penicillinase or type Ib cephalosporinase.

Conclusion

The presented data strongly support the potential of this compound as a valuable agent in combating bacterial resistance. Its potent inhibitory activity against a broad range of beta-lactamases, coupled with its demonstrated synergistic effects with established beta-lactam antibiotics, positions it as a promising candidate for further clinical investigation. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to evaluate and build upon the existing knowledge of this important antibiotic.

Safety Operating Guide

Navigating the Disposal of Pluracidomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Given the absence of specific hazard information for Pluracidomycin, it is prudent to treat it as a potentially hazardous substance. All handling should occur under a chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

Key Handling Principles:

  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[1]

  • Prevent Inhalation: Avoid breathing any dust or vapors that may be generated.[1][3]

  • Control Spills: In the event of a spill, it should be contained and collected with an absorbent, non-combustible material. The collected waste must then be placed in a suitable, labeled container for disposal.[1][4]

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is certain. Incompatible chemicals can react violently.

Quantitative Data from a Safety Data Sheet

While a specific SDS for this compound is unavailable, the following table illustrates the type of quantitative and qualitative data that would be critical for a comprehensive risk assessment and disposal plan. Researchers should endeavor to locate the specific SDS from the manufacturer or supplier.

ParameterTypical Information Found in an SDSRelevance to Disposal
LD50/LC50 Oral, Dermal, Inhalation toxicity data (e.g., mg/kg)Determines the acute toxicity and informs the level of precaution required for handling and disposal.
Environmental Hazards Ecotoxicity data (e.g., toxicity to aquatic life)Indicates the potential harm to the environment and dictates whether it can be disposed of down the drain or requires specialized disposal.[1]
Physical Properties Form, pH, Flash Point, Water SolubilityInfluences the choice of disposal method (e.g., flammability, potential for aqueous dilution).
Stability and Reactivity Conditions to avoid, Incompatible materialsPrevents accidental hazardous reactions during storage and disposal.

Step-by-Step Disposal Protocol for this compound Waste

The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[5] The following protocol is based on general best practices for chemical waste disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label all containers holding this compound waste with "Hazardous Waste" and the chemical name.

  • Segregate this compound waste from other laboratory waste streams such as sharps, biological waste, and non-hazardous trash.

2. Containerization:

  • Use only appropriate, leak-proof, and chemically compatible containers for waste collection.[6]

  • Keep waste containers securely closed except when adding waste.[6]

3. On-site Accumulation:

  • Store waste in a designated Satellite Accumulation Area within the laboratory.[6]

  • Ensure the storage area is secure and away from ignition sources and incompatible materials.

4. Disposal Request and Pick-up:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

  • Provide the EHS office with all available information about the waste, including its composition and any known hazards.

5. Final Disposal:

  • The EHS office will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal of the this compound waste, likely through incineration at a permitted facility.[7]

Experimental Protocols

Detailed experimental protocols for the degradation or neutralization of this compound are not available without specific chemical information. Any attempt at chemical treatment without a validated protocol is strongly discouraged as it could lead to the generation of more hazardous byproducts. The standard and safest approach is disposal via a licensed hazardous waste contractor.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste from a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Disposal Process start Start: this compound Experiment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate this compound Waste (Solid or Liquid) fume_hood->generate_waste container Select Leak-Proof, Compatible Waste Container generate_waste->container label_container Label Container: 'Hazardous Waste - this compound' container->label_container saa Store in Designated Satellite Accumulation Area label_container->saa close_container Keep Container Securely Closed saa->close_container contact_ehs Contact Environmental Health & Safety (EHS) close_container->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Licensed Contractor Transports Waste pickup->transport final_disposal Final Disposal at Permitted Facility (e.g., Incineration) transport->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Pluracidomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Pluracidomycin. As a carbapenem antibiotic, this compound requires stringent safety measures to protect laboratory personnel from potential exposure and to prevent environmental contamination. Adherence to these guidelines is essential for ensuring a safe and efficient research environment.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of specific toxicity data, a cautious approach to personal protection is mandatory. The following PPE is required at a minimum when handling this compound in powder or solution form.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with powder-free nitrile glovesPrevents skin contact and potential absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes of liquids and airborne particles.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffsProtects skin and personal clothing from contamination. Should be changed at the end of each procedure or if contaminated.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorMinimizes the risk of inhaling aerosolized powder, especially during weighing and reconstitution.
Foot Protection Closed-toe shoesProtects feet from spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood with full PPE.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, well-ventilated, and restricted-access area. Follow the supplier's recommendations for storage temperature and light sensitivity.

Preparation of Solutions (Example Protocol)
  • Engineering Controls: All manipulations that may generate aerosols or dust, such as weighing and reconstituting, must be performed in a certified chemical fume hood or a biological safety cabinet.

  • Weighing: Use a dedicated and calibrated analytical balance within the containment enclosure.

  • Dissolving: Slowly add the solvent to the powdered this compound to avoid generating dust. Cap the container securely before mixing.

Handling of Solutions
  • Containment: Handle all solutions containing this compound within a chemical fume hood.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Contain the spill with absorbent material. Decontaminate the area with an appropriate disinfectant, such as a 10% bleach solution, followed by a water rinse. Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1] All waste containing this compound must be handled as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, gowns, weigh boats, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., stock solutions, unused media) Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[1][2]
Sharps (e.g., needles, syringes) Dispose of in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Cleanup and Disposal A Receiving and Inspection B Secure Storage A->B C Don PPE B->C D Work in Fume Hood C->D E Weighing D->E F Reconstitution E->F G Handling Solutions F->G H Experimental Procedure G->H I Decontaminate Work Area H->I J Segregate Waste I->J K Dispose of as Hazardous Waste J->K L Doff PPE K->L

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to provide essential, immediate safety and logistical information for handling this compound. By implementing these procedures, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and environmental health and safety office for additional guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pluracidomycin
Reactant of Route 2
Pluracidomycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。